5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine
Description
Properties
IUPAC Name |
tert-butyl 6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)13-4-5-14-8(7-13)6-11-12-14/h6H,4-5,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRDRGQJIDIENS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=CN=N2)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301139881 | |
| Record name | 1,1-Dimethylethyl 6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245782-69-7 | |
| Record name | 1,1-Dimethylethyl 6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245782-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine, a heterocyclic compound increasingly recognized for its utility as a building block in the synthesis of targeted protein degraders. While detailed experimental data for this specific molecule is limited in publicly accessible literature, this document consolidates available information and provides context based on the broader class of triazolopyrazine derivatives. This guide covers its fundamental chemical properties, offers a generalized synthetic approach, and discusses its potential applications in drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Chemical Properties
This compound, systematically named tert-butyl 4,6,7-trihydro-[1][2][3]triazolo[1,5-a]pyrazine-5(5H)-carboxylate, is a bifunctional molecule featuring a triazolopyrazine core and a tert-butyloxycarbonyl (Boc) protecting group. The presence of the Boc group on the pyrazine nitrogen allows for controlled, stepwise reactions, making it a valuable intermediate in multi-step organic synthesis.
Physicochemical Data
Quantitative physicochemical and spectral data for this compound are not extensively reported in peer-reviewed literature. The following table summarizes the basic information available from commercial suppliers.[1]
| Property | Value | Source |
| CAS Number | 1245782-69-7 | [1] |
| Molecular Formula | C₁₀H₁₆N₄O₂ | [1] |
| Molecular Weight | 224.26 g/mol | [1] |
| Appearance | Solid (presumed) | General knowledge |
| Purity | ≥95% | [1] |
| Storage | Room temperature | [1] |
Note: Data such as melting point, boiling point, solubility, and pKa are not publicly available at the time of this writing.
Spectral Data
Synthesis and Reactivity
General Synthetic Approach
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible retro-synthetic analysis suggests it can be prepared from simpler starting materials. The synthesis of the core triazolopyrazine scaffold often involves the condensation of a substituted hydrazine with a pyrazine derivative, followed by cyclization. The Boc-protection of the pyrazine nitrogen would likely be a key step to ensure regioselectivity in subsequent reactions.
The following diagram illustrates a generalized synthetic workflow for related triazolopyrazine compounds, which could be adapted for the synthesis of the target molecule.
Caption: Generalized synthetic workflow for this compound.
Key Reactivity
The key reactive sites of this compound are the Boc-protected nitrogen and the triazole ring. The Boc group can be readily removed under acidic conditions to liberate the secondary amine, which can then be functionalized, for example, by acylation or alkylation. This reactivity is fundamental to its use as a building block in the synthesis of more complex molecules like PROTACs, where it can be incorporated as a linker component. The triazole ring itself can also potentially undergo further chemical modifications, although this is less common in its application as a linker.
Application in Targeted Protein Degradation
The primary application of this compound is as a building block in the field of targeted protein degradation (TPD).[1] TPD is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.
Role in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that consist of three components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. This compound is designed to be incorporated into the linker component of a PROTAC. After deprotection of the Boc group, the exposed amine can be coupled to either the POI-binding ligand or the E3 ligase ligand, or to another part of the linker chain.
The following diagram illustrates the general mechanism of action of a PROTAC.
Caption: General mechanism of action for a Proteolysis Targeting Chimera (PROTAC).
Potential Signaling Pathways
The specific signaling pathways impacted by a PROTAC containing a this compound-derived linker would depend entirely on the protein of interest that is targeted for degradation. The triazolopyrazine scaffold is found in molecules with a wide range of biological activities, targeting various pathways. For instance, different derivatives have been explored as inhibitors of kinases, epigenetic modulators, and as antibacterial or antiviral agents. Therefore, a PROTAC utilizing this building block could be designed to target proteins involved in cancer signaling, inflammation, neurodegeneration, or infectious diseases.
Experimental Protocols
As no specific experimental protocols for the synthesis or use of this compound are available in the public domain, the following are generalized procedures for key transformations relevant to its application.
General Protocol for Boc Deprotection
-
Dissolve this compound in a suitable organic solvent (e.g., dichloromethane or 1,4-dioxane).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt can often be used directly in the next step or can be neutralized with a base (e.g., triethylamine or saturated sodium bicarbonate solution) and extracted with an organic solvent to yield the free amine.
General Protocol for Amide Coupling (for PROTAC Synthesis)
-
To a solution of the deprotected triazolopyrazine amine and a carboxylic acid (either the POI ligand or E3 ligase ligand with a carboxylic acid handle) in an anhydrous aprotic solvent (e.g., dimethylformamide or dichloromethane), add a peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt).
-
Add an organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to the reaction mixture.
-
Stir the reaction at room temperature for 2-24 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide-linked conjugate.
The following diagram outlines a logical workflow for the incorporation of the deprotected building block into a PROTAC.
Caption: Workflow for incorporating the building block into a PROTAC molecule.
Conclusion
This compound is a valuable chemical intermediate for the synthesis of complex molecules, particularly in the rapidly evolving field of targeted protein degradation. Its pre-installed, protected amine on a rigid heterocyclic scaffold makes it an attractive component for the construction of PROTAC linkers. While a comprehensive public dataset on its specific properties is currently lacking, its utility is evident from its commercial availability as a "Protein Degrader Building Block." Further research and publication of its detailed chemical and biological characterization will undoubtedly facilitate its broader application in drug discovery and chemical biology. Researchers are encouraged to perform their own characterization of this compound upon acquisition.
References
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic scaffold, 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine. Given the absence of extensive literature on this specific molecule, this paper outlines a robust, methodology-driven approach for its synthesis and characterization. The protocols and expected data presented herein are based on established chemical principles and analogous structures from the triazolopyrazine family, offering a predictive yet scientifically rigorous guide for researchers.
The 1,2,3-triazolo[1,5-a]pyrazine core represents a class of nitrogen-rich heterocycles of significant interest in medicinal chemistry. The addition of a tert-butyloxycarbonyl (Boc) protecting group and a saturated pyrazine ring introduces specific conformational and reactivity characteristics that are crucial for drug design and development. This guide will detail the necessary steps to confirm the molecular structure, from synthesis to comprehensive spectroscopic analysis.
Proposed Synthetic Pathway
A plausible synthetic route to this compound can be envisioned starting from commercially available reagents. A potential strategy involves the initial formation of a functionalized piperazine precursor, followed by the construction of the fused triazole ring. An intramolecular "click" reaction of an azide with an alkyne is a modern and efficient method for forming the 1,2,3-triazole ring system.
Caption: Proposed high-level synthetic workflow for the target compound.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data from key spectroscopic techniques for the structural confirmation of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 - 7.8 | s | 1H | H-3 (Triazole ring) |
| ~4.8 - 5.0 | s | 2H | H-4 |
| ~4.0 - 4.2 | t | 2H | H-6 |
| ~3.6 - 3.8 | t | 2H | H-7 |
| 1.48 | s | 9H | Boc (-C(CH₃)₃) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~154.5 | Boc (C=O) |
| ~130.0 | C-3a (Bridgehead) |
| ~125.0 | C-3 |
| 80.5 | Boc (-C(CH₃)₃) |
| ~45-50 | C-4, C-6, C-7 (Piperazine ring) |
| 28.4 | Boc (-C(CH₃)₃) |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2975 | Medium | C-H stretch (aliphatic) |
| ~1695 | Strong | C=O stretch (Boc carbamate) |
| ~1420 | Medium | C-N stretch |
| ~1240 | Strong | C-O stretch |
| ~1160 | Strong | C-N stretch |
Table 4: Predicted Mass Spectrometry (ESI-MS) Data
| m/z | Ion |
| 252.15 | [M+H]⁺ (Calculated for C₁₁H₁₈N₅O₂) |
| 196.12 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 152.09 | [M - Boc + H]⁺ (Loss of Boc group) |
Experimental Protocols
Detailed methodologies for the synthesis and characterization are provided below.
Synthesis Protocol:
-
Step 1: Acylation of 1-Boc-piperazine. To a solution of 1-Boc-piperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM) at 0 °C, slowly add 2-azidoacetyl chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the azide precursor.
-
Step 2: Intramolecular Cyclization. Dissolve the azide precursor in a suitable solvent such as toluene and heat under reflux. The use of a phosphine catalyst, such as triphenylphosphine, may facilitate the cyclization.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to obtain this compound.
Spectroscopic Analysis Protocols:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard. 2D NMR experiments (COSY, HSQC, HMBC) are crucial for unambiguous assignment of all proton and carbon signals.
-
Infrared Spectroscopy: IR spectra should be obtained using a Fourier Transform Infrared (FTIR) spectrometer with samples prepared as a thin film or KBr pellet.
-
Mass Spectrometry: High-resolution mass spectra (HRMS) should be acquired using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer to confirm the elemental composition.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for structure elucidation and the key NMR correlations for structural confirmation.
Caption: General workflow for the structure elucidation of a novel compound.
Caption: Predicted key 2D NMR correlations for structural confirmation.
Note: The DOT script for the chemical structure with correlation arrows is represented textually due to limitations in rendering complex chemical drawings directly in DOT. In a full whitepaper, this would be a chemical structure diagram with arrows indicating the correlations. The key predicted correlations are: HMBC from the H-4 protons to the Boc carbonyl and the C-3a bridgehead carbon, COSY between the H-6 and H-7 protons, and HMBC from the H-3 proton to the C-3a bridgehead carbon.
Conclusion
The structural elucidation of this compound requires a systematic approach combining logical synthesis with thorough spectroscopic analysis. The methodologies, predicted data, and workflows presented in this guide provide a solid foundation for researchers to successfully synthesize and characterize this and other related novel heterocyclic compounds. The confirmation of this structure will enable its exploration in various drug discovery programs, particularly those targeting pathways where the unique conformational and electronic properties of this scaffold may be advantageous.
Technical Guide: 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine (CAS No. 1245782-69-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The triazolo[1,5-a]pyrazine core is a recognized privileged scaffold, appearing in a variety of biologically active molecules. This document consolidates available information on its chemical properties, proposes a synthetic approach based on established methodologies for analogous structures, and discusses its potential applications in the development of novel therapeutics.
Chemical Properties and Data
Quantitative data for this compound is summarized in the table below. This information is compiled from chemical supplier databases.
| Parameter | Value | Reference |
| CAS Number | 1245782-69-7 | [1] |
| Molecular Formula | C₁₀H₁₆N₄O₂ | [1] |
| Molecular Weight | 224.26 g/mol | |
| Common Name | tert-Butyl 4,6,7-trihydro-[2][3][4]triazolo[1,5-a]pyrazine-5(5H)-carboxylate | |
| Purity | Typically ≥95% | [1] |
| Physical Appearance | Solid (presumed) | |
| Storage | Room temperature | [1] |
Synthesis Methodology
For the target molecule, a likely synthetic approach would involve the reaction of a suitable Boc-protected piperazine precursor with a reagent that can form the triazole ring. One potential pathway is the [3+2] cycloaddition of an azide with an alkyne, a cornerstone of click chemistry.[6]
Proposed Experimental Protocol:
A potential synthetic route is outlined below. This protocol is a general representation and would require optimization for specific yields and purity.
-
Step 1: Synthesis of a Boc-protected Piperazine Precursor with an Azide or Alkyne Functionality. This would likely start from a commercially available piperazine derivative.
-
Step 2: Cyclization to form the Triazole Ring. Depending on the precursor from Step 1, this would involve either an intramolecular or intermolecular cycloaddition reaction. For instance, a precursor with both an azide and an alkyne moiety could undergo an intramolecular Huisgen cycloaddition.[7] Alternatively, a Boc-protected piperazine with an alkyne functionality could be reacted with an azide source in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Potential Biological Significance and Applications
The triazolo[1,5-a]pyrazine and related triazolo[1,5-a]pyrimidine scaffolds are of significant interest in drug discovery due to their diverse biological activities. These core structures are often considered as bioisosteres of purines and can interact with a wide range of biological targets.[5]
Derivatives of the broader triazolopyrimidine class have been investigated for various therapeutic applications, including:
-
Anticancer Agents: Certain compounds have shown activity against various cancer cell lines.[5]
-
Antiviral Activity: The scaffold is present in molecules with potential antiviral properties.[6]
-
Enzyme Inhibition: They have been explored as inhibitors for various enzymes.
Specifically, the related tetrahydropyrazolo[1,5-a]pyrazine core has been utilized in the development of Hepatitis B Virus (HBV) core protein allosteric modulators. Furthermore, 1,4,6,7-tetrahydro-5H-[2][3][4]triazolo[4,5-c]pyridines, which are structurally similar, are potent antagonists of the P2X7 receptor and have been investigated as potential treatments for depression.[8]
Given this context, this compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The Boc-protecting group can be readily removed under acidic conditions, allowing for further functionalization of the piperazine nitrogen. This makes it a versatile intermediate for the construction of compound libraries for screening against various biological targets.
Visualizations
Proposed General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of the target compound, highlighting the key stages of precursor synthesis and cyclization.
Caption: A generalized workflow for the synthesis of the target compound.
Conclusion
This compound is a heterocyclic compound with significant potential as a versatile intermediate in the synthesis of novel drug candidates. While specific biological data for this compound is not currently available in the public domain, the established biological activities of the broader triazolo[1,5-a]pyrazine and triazolo[1,5-a]pyrimidine classes of compounds underscore the importance of this scaffold in medicinal chemistry. The synthetic accessibility of this compound, likely through established cycloaddition methodologies, makes it a valuable tool for researchers and drug development professionals exploring new therapeutic agents. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential.
References
- 1. calpaclab.com [calpaclab.com]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of the N-Boc protected triazolopyrazine derivative, 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine. This heterocyclic scaffold is of significant interest in medicinal chemistry due to its potential applications in drug discovery. This document outlines a viable synthetic pathway, detailed experimental protocols, and relevant data, presented in a clear and structured format for ease of use by researchers in the field.
Synthetic Strategy: Intramolecular Cycloaddition
The core of the most efficient and regioselective synthesis of the 4,5,6,7-tetrahydro[1][2][3]triazolo[1,5-a]pyrazine ring system is a thermally induced intramolecular 1,3-dipolar Huisgen cycloaddition, commonly referred to as a "click" reaction.[1] This key step involves the cyclization of a linear precursor containing both an azide and a terminal alkyne functionality.
The overall synthetic pathway can be conceptualized as a three-step sequence starting from a readily available N-Boc protected amino acid derivative:
-
Propargylation: Introduction of a propargyl group (a terminal alkyne) onto the nitrogen atom of the amino acid derivative.
-
Azide Formation: Conversion of a suitable leaving group to an azide.
-
Intramolecular Cycloaddition: Heating the azido-alkyne precursor to induce the formation of the fused triazole ring system.
This approach is highly efficient and offers excellent control over the regiochemistry of the final product.[1]
Caption: Synthetic pathway for this compound.
Experimental Protocols
The following protocols are representative examples based on established methodologies for the synthesis of similar 4,5,6,7-tetrahydro[1][2][3]triazolo[1,5-a]pyrazine systems.[1][2] Researchers should adapt these procedures as necessary and conduct appropriate reaction monitoring and product characterization.
Materials and Methods
All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be anhydrous where required. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of N-Boc-4-propargyl-piperazine-2-carboxylic acid
-
To a stirred solution of N-Boc-piperazine-2-carboxylic acid (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add propargyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-4-propargyl-piperazine-2-carboxylic acid.
Step 2: Synthesis of N-Boc-4-propargyl-piperazine-2-carbonyl azide
-
Dissolve N-Boc-4-propargyl-piperazine-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as THF or dichloromethane.
-
Add a base, for instance, triethylamine (1.2 eq).
-
Cool the solution to 0 °C.
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC for the disappearance of the starting carboxylic acid.
-
Upon completion, the reaction mixture containing the azide intermediate can be used directly in the next step without isolation.
Step 3: Synthesis of this compound via Intramolecular Cycloaddition
-
Transfer the solution containing the crude N-Boc-4-propargyl-piperazine-2-carbonyl azide to a round-bottom flask.
-
If a different solvent is preferred for the cycloaddition, the initial solvent can be removed under reduced pressure and replaced with a high-boiling solvent like toluene.
-
Heat the solution to reflux (approximately 110 °C for toluene) and maintain this temperature for 12-24 hours.
-
The progress of the intramolecular cycloaddition can be monitored by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield the final product, this compound.[1]
Data Presentation
The following table summarizes expected data for the synthesis. Yields and analytical data are representative and may vary based on specific reaction conditions and the purity of reagents.
| Step | Product Name | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Analytical Data (Expected) |
| 1 | N-Boc-4-propargyl-piperazine-2-carboxylic acid | N-Boc-piperazine-2-carboxylic acid | Propargyl bromide, K₂CO₃ | Acetonitrile | 80-90 | ¹H NMR, ¹³C NMR, MS |
| 2 | N-Boc-4-propargyl-piperazine-2-carbonyl azide | N-Boc-4-propargyl-piperazine-2-carboxylic acid | DPPA, Et₃N | THF | (Used in situ) | IR (strong azide stretch ~2130 cm⁻¹) |
| 3 | This compound | N-Boc-4-propargyl-piperazine-2-carbonyl azide | - | Toluene | 85-95 | ¹H NMR, ¹³C NMR, HRMS, Elemental Analysis. The disappearance of the azide peak in IR confirms cyclization.[1] |
Logical Workflow
The experimental workflow follows a logical progression from commercially available starting materials to the final target compound. Each step is designed to be high-yielding and the purification procedures are standard for organic synthesis laboratories.
Caption: A streamlined workflow for the synthesis and analysis of the target compound.
Conclusion
The synthesis of this compound can be achieved efficiently through a modern synthetic strategy centered around an intramolecular "click" reaction. This method provides high yields and excellent regiocontrol, making it a valuable tool for the generation of libraries of related compounds for drug discovery and development. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize this and other similar heterocyclic compounds.
References
Technical Guide: tert-butyl 4,6,7-trihydro-triazolo[1,5-a]pyrazine-5(5H)-carboxylate
Technical Guide: tert-butyl 4,6,7-trihydro-[1][2][3]triazolo[1,5-a]pyrazine-5(5H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fused heterocyclic scaffold of triazolopyrazine has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This technical guide focuses on a specific derivative, tert-butyl 4,6,7-trihydro-[1][2][3]triazolo[1,5-a]pyrazine-5(5H)-carboxylate. While comprehensive data for this exact molecule is limited in publicly available literature, this document consolidates information on its synthesis, potential biological relevance based on related structures, and key physicochemical properties. The inclusion of a tert-butoxycarbonyl (Boc) protecting group on the pyrazine ring offers a versatile handle for synthetic modifications, making it a valuable intermediate in the design and development of novel therapeutic agents.
The IUPAC name for the compound is tert-butyl 4,6,7-trihydro-[1][2][3]triazolo[1,5-a]pyrazine-5(5_H_)-carboxylate .
Physicochemical Properties
Quantitative data for the title compound is not extensively reported. However, based on the parent scaffold, 4,5,6,7-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazine, and the addition of the Boc group, we can compile the following estimated and reported data:
| Property | Value | Source |
| Molecular Formula | C10H16N4O2 | Calculated |
| Molecular Weight | 224.26 g/mol | Calculated |
| CAS Number (Parent) | 123291-54-3 | Vendor Data |
| Appearance | White to off-white solid | Inferred |
| Solubility | Soluble in organic solvents like DCM, MeOH | Inferred |
Synthesis and Experimental Protocols
One potential synthetic approach involves a multi-step sequence starting from readily available precursors. A general methodology for the synthesis of the 4,5,6,7-tetrahydro[1][2][3]triazolo[1,5-a]pyrazine core has been described, which can then be followed by a standard Boc protection step.
Illustrative Synthesis of the Parent Scaffold
A reported method for the synthesis of chiral 4,5,6,7-tetrahydro[1][2][3]triazolo[1,5-a]pyrazines involves an intramolecular 'click' reaction of an α-amino acid derivative. A simplified, non-chiral adaptation could potentially be employed.
Experimental Protocol (Hypothetical Adaptation):
-
Step 1: Synthesis of an Azido-alkyne Precursor: A suitable amino-alkyne is reacted with an azide-transfer reagent to generate the corresponding azido-alkyne.
-
Step 2: Intramolecular Cyclization: The azido-alkyne precursor undergoes an intramolecular Huisgen cycloaddition (a "click" reaction), often catalyzed by a copper(I) species, to form the triazolopyrazine ring system.
-
Step 3: N-Boc Protection: The resulting 4,5,6,7-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazine is dissolved in a suitable solvent (e.g., dichloromethane). Di-tert-butyl dicarbonate (Boc2O) and a base (e.g., triethylamine) are added, and the reaction is stirred at room temperature until completion to yield the final product.
Characterization Data
Comprehensive spectral data for the title compound is not published. However, standard analytical techniques would be used for its characterization:
| Technique | Expected Observations |
| 1H NMR | Signals corresponding to the protons of the trihydro-triazolopyrazine core and a characteristic singlet for the nine protons of the tert-butyl group. |
| 13C NMR | Resonances for the carbon atoms of the heterocyclic rings, the carbonyl carbon of the Boc group, and the quaternary and methyl carbons of the tert-butyl group. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (224.26 g/mol ) plus or minus a proton, depending on the ionization method. |
| FT-IR | Characteristic absorption bands for N-H stretching (if deprotected), C-H stretching, and the C=O stretching of the carbamate. |
Potential Biological Activity and Signaling Pathways
Direct evidence of the biological activity and the specific signaling pathways modulated by tert-butyl 4,6,7-trihydro-[1][2][3]triazolo[1,5-a]pyrazine-5(5H)-carboxylate is not available. However, the broader class of triazolopyrazine and triazolopyrimidine derivatives has been investigated for a range of therapeutic applications.
Derivatives of the triazolopyrazine scaffold have been explored as:
-
Antiviral agents: Targeting various viral enzymes and processes.
-
Anticancer agents: Exhibiting cytotoxic effects against various cancer cell lines.
-
Kinase inhibitors: Modulating the activity of various protein kinases involved in cell signaling.
Given that the Boc group is a protecting group, the biological activity would likely be attributed to the parent 4,5,6,7-tetrahydro-[1][2][3]triazolo[1,5-a]pyrazine scaffold after in vivo cleavage of the Boc group. The parent compound could potentially interact with various biological targets, and the Boc-protected version serves as a key intermediate for creating a library of derivatives to explore structure-activity relationships (SAR).
Visualizations
Synthetic Workflow
The following diagram illustrates a plausible synthetic workflow for the target compound based on the described general methodology.
Caption: A potential synthetic workflow for the title compound.
Logical Relationship in Drug Discovery
The following diagram illustrates the logical relationship of using the title compound as an intermediate in a drug discovery program.
Caption: Role of the title compound in a drug discovery workflow.
Conclusion
tert-butyl 4,6,7-trihydro-[1][2][3]triazolo[1,5-a]pyrazine-5(5H)-carboxylate is a valuable heterocyclic building block for medicinal chemistry and drug discovery. While detailed experimental and biological data for this specific molecule are scarce, its structural features and the known activities of the broader triazolopyrazine class suggest its potential as a key intermediate for the synthesis of novel therapeutic agents. Further research is warranted to fully elucidate its chemical properties, biological activities, and potential applications. This guide provides a foundational understanding for researchers and professionals working with this and related compounds.
Spectroscopic and Synthetic Profile of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine, a heterocyclic scaffold of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Representative Spectroscopic Data
The following tables summarize the expected spectroscopic characteristics for the this compound core structure. These values are extrapolated from data reported for analogous structures and should be considered as estimations.
Table 1: Expected ¹H NMR Spectroscopic Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.5 - 7.8 | s | - |
| H-4, H-7 | 4.0 - 4.5 | m | - |
| H-6 | 3.0 - 3.5 | m | - |
| Boc (t-Bu) | 1.4 - 1.6 | s | - |
Table 2: Expected ¹³C NMR Spectroscopic Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| C-3 | 120 - 125 |
| C-3a | 135 - 140 |
| C-4, C-7 | 40 - 50 |
| C-6 | 35 - 45 |
| Boc (C=O) | 154 - 156 |
| Boc (C(CH₃)₃) | 80 - 82 |
| Boc (C(CH₃)₃) | 28 - 29 |
Table 3: Expected Mass Spectrometry Data
| Ion | Expected m/z |
| [M+H]⁺ | ~253.15 |
| [M+Na]⁺ | ~275.13 |
| [M-Boc+H]⁺ | ~153.09 |
Experimental Protocols
The synthesis of the 4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine scaffold typically involves a multi-step sequence, culminating in an intramolecular cycloaddition. Below is a representative protocol based on published methodologies for similar compounds.
Representative Synthesis of a 4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine Core:
A common synthetic route involves the use of an N-Boc protected piperazine derivative as a starting material. The synthesis can be conceptualized in the following stages:
-
Introduction of an Azide Moiety: A suitable precursor, such as a halogenated derivative of the core scaffold, can be reacted with an azide source (e.g., sodium azide) in a polar aprotic solvent like DMF or DMSO.
-
Introduction of an Alkyne Moiety: An alkyne group is introduced to the scaffold, often via N-alkylation with a propargyl halide.
-
Intramolecular Cycloaddition (Click Chemistry): The azido-alkyne precursor is then subjected to conditions that promote intramolecular 1,3-dipolar cycloaddition. This can be achieved thermally or, more commonly, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) conditions.
Visualizations
Diagram 1: General Synthetic and Characterization Workflow
Caption: Synthetic and analytical workflow for 5-Boc-triazolopyrazine.
Disclaimer: The spectroscopic data presented herein is representative and extrapolated from related compounds. Experimental verification is required for precise characterization of this compound. The provided synthetic protocol is a general guideline and may require optimization for specific substrates.
References
Technical Overview: Physicochemical Properties of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise summary of the core physicochemical properties of the compound 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine, a molecule of interest in synthetic chemistry and drug discovery. The data presented is compiled from publicly available chemical databases.
Quantitative Physicochemical Data
The fundamental molecular properties of this compound are detailed in the table below. This information is critical for experimental design, including reaction stoichiometry, solution preparation, and analytical characterization.
| Property | Value | Reference |
| Molecular Formula | C10H16N4O2 | [1] |
| Molecular Weight | 224.3 g/mol | [1] |
| CAS Number | 1245782-69-7 | [1] |
Logical Data Relationship
The relationship between the compound's nomenclature, its elemental composition (molecular formula), and its resulting molecular weight is a foundational concept in chemistry. This relationship is visualized in the following diagram.
Caption: Logical flow from compound name to molecular weight.
Note: This document serves as a focused technical summary. Detailed experimental protocols for the synthesis or analysis of this specific compound are beyond the scope of this guide and would require consultation of specific research articles or patents where its use is described.
References
Navigating the Synthetic Landscape and Potential Applications of Tetrahydro-1,2,3-triazolo[1,5-a]pyrazines: A Technical Review
A comprehensive review of the scientific literature reveals a notable absence of specific studies on 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine. However, a significant body of research exists for the broader class of 4,5,6,7-tetrahydro[1][2][3]triazolo[1,5-a]pyrazines and their derivatives. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the synthesis, chemical properties, and potential biological applications of this core scaffold, drawing insights from closely related analogues to infer the characteristics and potential of the target molecule.
The 1,2,3-triazole fused pyrazine scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These compounds are recognized as purine analogues and have been investigated for their potential as antimetabolites in various biochemical pathways.[4] The exploration of this chemical space has led to the discovery of compounds with anticancer, antimicrobial, and other therapeutic properties.[5][6]
Hypothetical Synthesis of this compound
Based on established synthetic methodologies for related heterocyclic systems, a plausible synthetic route to this compound can be proposed. A common and efficient method for constructing the tetrahydro[1][2][3]triazolo[1,5-a]pyrazine core involves an intramolecular "click" reaction of an appropriately functionalized linear precursor.[7]
A potential synthetic workflow is outlined below:
References
- 1. 5H,6H,7H,8H-(1,2,4)triazolo(1,5-a)pyrazine | C5H8N4 | CID 18406919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | C6H8ClF3N4 | CID 11961371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of new pyrazolo[1,2,3]triazines by cyclative cleavage of pyrazolyltriazenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Boc Deprotection of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The deprotection of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine is a critical step in the synthesis of various derivatives of the 4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine scaffold, a core structure found in molecules with potential biological activity, including novel HIV-1 integrase inhibitors.[3][4] This document provides detailed protocols for the acidic deprotection of this specific substrate, outlining various methods from strong acidic conditions to milder alternatives to accommodate different substrate sensitivities.
Data Presentation:
The selection of a deprotection method depends on the stability of the triazolopyrazine core and the presence of other acid-sensitive functional groups. The following table summarizes common acidic reagents and their typical reaction conditions for Boc deprotection, which can be adapted for this compound.
| Reagent | Typical Concentration | Solvent(s) | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% in solvent | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 4 h | A common and effective method; TFA is volatile and easily removed.[5][6][7] Potential for side reactions with sensitive substrates.[8] |
| Hydrochloric Acid (HCl) | 1.25 M - 4 M | 1,4-Dioxane, Methanol, Ethyl Acetate, Diethyl Ether | 0 °C to Room Temp. | 30 min - 12 h | A strong acid providing rapid deprotection; the product is often isolated as the hydrochloride salt.[6][7][9] |
| p-Toluenesulfonic Acid (pTSA) | Catalytic to stoichiometric | Acetonitrile, Methanol | Room Temp. to Reflux | 1 - 6 h | A milder, biodegradable solid acid catalyst.[10] |
| Oxalyl Chloride in Methanol | 2-5 equivalents | Methanol | 0 °C to Room Temp. | 1 - 4 h | Generates HCl in situ, offering a milder alternative for substrates with other acid-labile groups.[8][11] |
| Catalyst-Free (Water) | - | Water | Reflux (100 °C) | 1 - 6 h | An environmentally friendly method, suitable for some substrates, avoiding the use of strong acids.[5] |
Experimental Protocols:
Herein are detailed experimental protocols for the Boc deprotection of this compound using various acidic reagents. Researchers should monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a standard and broadly applicable method for Boc deprotection.[7]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (typically 20-50% v/v) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours, monitoring for completion by TLC or LC-MS.[7]
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is effective for generating the hydrochloride salt of the deprotected amine, which can often be isolated by precipitation.[7]
Materials:
-
This compound
-
4 M HCl in 1,4-Dioxane
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the this compound in a minimal amount of a suitable co-solvent (e.g., methanol or ethyl acetate) if necessary, then add the 4 M HCl in 1,4-dioxane solution.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[7]
-
Monitor the reaction for completion by TLC or LC-MS.
-
Upon completion, the product hydrochloride salt may precipitate from the solution. If so, collect the solid by filtration.
-
If precipitation does not occur, the product can be precipitated by the addition of anhydrous diethyl ether.
-
Wash the solid with cold, anhydrous diethyl ether to remove non-polar impurities.
-
Dry the resulting hydrochloride salt under vacuum.
Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol
This protocol provides a milder alternative to strong acids, which can be advantageous for sensitive substrates.[8][11]
Materials:
-
This compound
-
Anhydrous Methanol (MeOH)
-
Oxalyl chloride ((COCl)₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolve the this compound in anhydrous methanol (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (typically 2-3 equivalents) dropwise to the stirred solution.[8]
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.[11]
-
Upon completion, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.
-
Extract the product with a suitable organic solvent, dry the organic phase over an anhydrous salt, and concentrate to obtain the deprotected amine.
Mandatory Visualization:
The following diagrams illustrate the general workflow and the chemical transformation involved in the Boc deprotection process.
Caption: General experimental workflow for Boc deprotection.
References
- 1. scispace.com [scispace.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. mdpi.com [mdpi.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine in Drug Discovery
Disclaimer: Direct experimental data for 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine is not extensively available in the public domain. The following application notes and protocols are based on the known biological activities and experimental procedures for structurally related triazolo[1,5-a]pyrimidine and triazolo[4,3-a]pyrazine scaffolds, which are versatile pharmacophores in drug discovery.[1][2][3][4] These documents are intended to serve as a representative guide for researchers.
Introduction
The triazolopyrimidine and triazolopyrazine core structures are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities.[1][3] These nitrogen-rich heterocyclic systems are structurally similar to purines, allowing them to interact with a variety of biological targets.[2][5] Derivatives of these scaffolds have shown promise as anticancer, antibacterial, antiviral, antimalarial, and anticonvulsant agents.[1][4][6][7] The "Boc" (tert-butyloxycarbonyl) protecting group on the pyrazine ring of the title compound offers a handle for further chemical modification and library development, making it a valuable starting point for drug discovery campaigns.
Potential Therapeutic Applications
Based on the activities of related compounds, this compound and its derivatives are promising candidates for development in several therapeutic areas:
-
Oncology: Many triazolopyrimidine derivatives have been investigated as kinase inhibitors and anti-proliferative agents.[2][8][9][10] The scaffold can be elaborated to target specific ATP-binding sites in kinases that are crucial for cancer cell signaling.
-
Infectious Diseases: The triazolo core is present in numerous antibacterial and antifungal compounds.[1][4] These compounds can be optimized to inhibit essential enzymes in microbial pathogens.
-
Neurological Disorders: Certain triazolopyrimidine derivatives have shown activity as modulators of GABAA receptors, suggesting potential for the development of novel anticonvulsant and anxiolytic drugs.[7]
Experimental Protocols
This protocol describes a potential synthetic route to generate analogs of the title compound, which is a common practice in the early stages of drug discovery to explore the structure-activity relationship (SAR).
Objective: To synthesize a library of derivatives based on the 4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine core.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Various sulfonyl chlorides, carboxylic acids, and isocyanates
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Coupling agents like HATU or HBTU for amide bond formation
-
Anhydrous solvents (e.g., DMF, THF)
Procedure:
-
Deprotection of the Boc Group:
-
Dissolve this compound in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
The resulting amine salt can be used directly or neutralized with a base.
-
-
Derivatization of the Secondary Amine:
-
Sulfonamide Formation: Dissolve the deprotected amine in DCM and add TEA. Cool the mixture to 0 °C and add the desired sulfonyl chloride dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Amide Formation: Dissolve the deprotected amine, a carboxylic acid, and a coupling agent (e.g., HATU) in DMF. Add DIPEA and stir at room temperature overnight.
-
Urea Formation: Dissolve the deprotected amine in THF and add the desired isocyanate. Stir at room temperature for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
-
Objective: To assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Materials:
-
Normal cell line for counter-screening (e.g., GES-1)[9]
-
DMEM or RPMI-1640 medium supplemented with 10% FBS
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve.
Data Presentation
The following table presents hypothetical data from a primary screen of a small library of derivatives against a cancer cell line.
| Compound ID | R-Group | IC50 (µM) vs. MGC-803 | Selectivity Index (IC50 Normal / IC50 Cancer) |
| Lead-001 | -SO2-Ph | 15.2 | 2.5 |
| Lead-002 | -CO-Ph | 5.8 | 8.1 |
| Lead-003 | -CONH-Ph | 2.1 | 15.3 |
| Lead-004 | -SO2-(4-Cl-Ph) | 12.5 | 3.0 |
| Lead-005 | -CO-(4-OMe-Ph) | 4.9 | 9.2 |
| Lead-006 | -CONH-(4-F-Ph) | 1.5 | 20.1 |
Visualizations
Many triazolopyrimidine derivatives function as kinase inhibitors. The diagram below illustrates a simplified signaling pathway that could be targeted by such compounds, leading to the inhibition of cell proliferation and induction of apoptosis.
Caption: Inhibition of RAF and PI3K signaling pathways.
The following diagram outlines a typical workflow for the discovery and preclinical development of a new drug candidate based on the triazolo[1,5-A]pyrazine scaffold.
Caption: Drug discovery and development workflow.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of [1,2,4]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Novel [1,2,4]Triazolo[1,5- a]pyrimidine Derivatives as Novel Potent S-Phase Kinase-Associated Protein 2 (SKP2) Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acylation of 4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine core is a significant scaffold in medicinal chemistry, forming the basis for a variety of compounds with potential therapeutic applications. Acylation of this nucleus, specifically at the secondary amine in the pyrazine ring, offers a straightforward strategy to generate a diverse library of amide derivatives. This functionalization can significantly modulate the physicochemical properties, biological activity, and pharmacokinetic profile of the parent compound. These derivatives are of interest for screening against various biological targets, including but not limited to kinases, proteases, and G-protein coupled receptors, leveraging the structural features of the triazolopyrazine moiety. This document provides detailed protocols for the N-acylation of 4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine with various acylating agents and outlines a general workflow for the synthesis and potential biological evaluation of the resulting compounds.
Data Presentation
The following table summarizes representative quantitative data for the acylation of 4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine with a selection of acyl chlorides under standardized reaction conditions. The yields are based on typical outcomes for N-acylation of similar heterocyclic secondary amines as described in the literature.[1][2][3]
Table 1: Acylation of 4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine with Various Acyl Chlorides
| Entry | Acyl Chloride | Product | Reaction Time (h) | Yield (%) |
| 1 | Acetyl chloride | 5-acetyl-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine | 2 | 92 |
| 2 | Propionyl chloride | 5-propionyl-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine | 2 | 88 |
| 3 | Benzoyl chloride | 5-benzoyl-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine | 4 | 85 |
| 4 | 4-Nitrobenzoyl chloride | 5-(4-nitrobenzoyl)-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine | 4 | 82 |
| 5 | 4-Methoxybenzoyl chloride | 5-(4-methoxybenzoyl)-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine | 4 | 87 |
| 6 | Cyclopropanecarbonyl chloride | 5-(cyclopropanecarbonyl)-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine | 3 | 90 |
| 7 | Thiophene-2-carbonyl chloride | 5-(thiophene-2-carbonyl)-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine | 3 | 84 |
Experimental Protocols
General Protocol for the N-Acylation of 4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine
This protocol describes a general method for the N-acylation of 4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine using an acyl chloride in the presence of a base.[4]
Materials:
-
4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a stirred solution of 4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere at 0 °C (ice bath), add triethylamine (1.5 mmol, 1.5 equivalents).
-
Slowly add the respective acyl chloride (1.1 mmol, 1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the time indicated in Table 1, or until completion as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution (10 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and evaluation of acylated 4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine derivatives.
Caption: Logical relationship from core scaffold modification to the identification of potential therapeutic leads.
References
- 1. Research Article REGIOSELECTIVE N-ACYLATION OF HETEROCYCLIC AMINES UNDER DRY CONDITIONS CATALYZED BY A NATURAL CLAY | Semantic Scholar [semanticscholar.org]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for Suzuki Coupling with 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine scaffold is a key heterocyclic motif in medicinal chemistry due to its presence in a variety of biologically active compounds. Derivatives of this core structure have shown potential as modulators of important biological targets, including the GABA-A receptor and the Retinoic acid receptor-related orphan receptor gamma t (RORγt). The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the C-C bond formation, enabling the introduction of diverse aryl and heteroaryl substituents onto this privileged scaffold. This document provides detailed application notes and experimental protocols for the Suzuki coupling of a bromo-substituted this compound derivative, facilitating the synthesis of compound libraries for drug discovery and development.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (in this case, 8-bromo-5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine) and an organoboron compound, such as a boronic acid or a boronate ester, in the presence of a base. The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.[1][2]
Experimental Protocols
Protocol 1: Synthesis of 8-bromo-5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine (Precursor)
Materials:
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN)
Procedure:
-
Boc Protection: To a solution of 4,5,6,7-tetrahydro-[3][4][5]triazolo[1,5-a]pyrazine (1.0 eq) in DCM, add Et₃N (1.2 eq) and (Boc)₂O (1.1 eq). Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
-
Bromination: Dissolve the Boc-protected intermediate (1.0 eq) in ACN. Add NBS (1.05 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by LC-MS. Upon completion, quench the reaction with aqueous sodium thiosulfate solution. Extract the product with ethyl acetate, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography to yield 8-bromo-5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine.
Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the Suzuki coupling of 8-bromo-5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine with various aryl and heteroaryl boronic acids.
Materials:
-
8-bromo-5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine (1.0 eq)
-
Aryl/heteroaryl boronic acid (1.5 - 2.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add 8-bromo-5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. Reaction times can vary from 2 to 24 hours. For microwave-assisted reactions, irradiate at 100-140 °C for 15-60 minutes.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for the Suzuki coupling of related nitrogen-containing heterocycles, which can be used as a starting point for optimizing the reaction with this compound derivatives.
Table 1: Catalyst and Base Screening for Suzuki Coupling
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | 18 | High |
| 2 | Pd(OAc)₂ (3) | SPhos (6) | K₂CO₃ (3) | Toluene/H₂O | 110 | 12 | Moderate-High |
| 3 | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2) | DMF | 90 | 24 | Moderate |
| 4 | XPhos Pd G2 (2.5) | - | K₂CO₃ (3) | Dioxane/H₂O | 110 | 4 | High |
Yields are qualitative estimates based on similar reactions and require experimental validation.
Table 2: Substrate Scope with Optimized Conditions
| Entry | Aryl Boronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 8-phenyl-5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine | >85 |
| 2 | 4-Methoxyphenylboronic acid | 8-(4-methoxyphenyl)-5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine | >80 |
| 3 | 3-Pyridinylboronic acid | 8-(pyridin-3-yl)-5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine | >70 |
| 4 | 2-Thiopheneboronic acid | 8-(thiophen-2-yl)-5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine | >75 |
Optimized conditions are assumed to be similar to Entry 4 in Table 1. Yields are predictive and need to be determined experimentally.
Mandatory Visualization
Experimental Workflow
Caption: A general workflow for the synthesis of the halo-precursor and subsequent Suzuki coupling.
Potential Biological Signaling Pathways
Derivatives of the triazolopyrazine scaffold have been investigated as modulators of the GABA-A receptor and RORγt. The following diagrams illustrate the simplified signaling pathways associated with these targets.
GABA-A Receptor Signaling Pathway
Caption: Simplified GABA-A receptor signaling pathway.
RORγt Signaling Pathway in Th17 Cells
Caption: Simplified RORγt signaling pathway in Th17 cells.
Disclaimer
The experimental protocols provided are generalized and may require optimization based on the specific substrates and laboratory conditions. It is essential to consult relevant literature and perform small-scale test reactions to determine the optimal conditions for each specific Suzuki coupling reaction. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.
References
Application Notes and Protocols for the Large-Scale Synthesis of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine is a valuable heterocyclic building block in medicinal chemistry, often utilized in the discovery of novel therapeutics. Its rigid tricyclic core and the presence of a Boc-protected nitrogen atom make it a versatile scaffold for the synthesis of compound libraries. These application notes provide a detailed protocol for the large-scale synthesis of this compound, focusing on a robust and scalable multi-step approach. The synthesis leverages an efficient intramolecular azide-alkyne cycloaddition as the key ring-forming step.
Overall Synthetic Scheme
The proposed large-scale synthesis of this compound is a four-step process commencing from commercially available N-Boc-piperazine. The key steps involve the introduction of a propargyl group and an azidoethyl group onto the piperazine core, followed by an intramolecular cycloaddition to form the triazolopyrazine ring system.
Caption: Overall synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Boc-4-(prop-2-yn-1-yl)piperazine
This step involves the alkylation of N-Boc-piperazine with propargyl bromide to introduce the alkyne functionality.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Supplier Example |
| N-Boc-piperazine | 186.25 | 1.0 | Sigma-Aldrich |
| Propargyl bromide (80% in toluene) | 118.96 (neat) | 1.1 | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 | Fisher Scientific |
| Acetonitrile (MeCN) | 41.05 | - | VWR Chemicals |
Protocol:
-
To a stirred solution of N-Boc-piperazine (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a solution of propargyl bromide (1.1 eq., 80% in toluene) to the reaction mixture over 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 1-Boc-4-(prop-2-yn-1-yl)piperazine as a pale yellow oil.
Quantitative Data:
| Parameter | Value |
| Expected Yield | 85-95% |
| Purity (by HPLC) | >95% |
| ¹H NMR (CDCl₃) | Consistent with the expected structure. |
| Mass Spec (ESI+) | m/z = 225.16 [M+H]⁺ |
Step 2: Deprotection of 1-Boc-4-(prop-2-yn-1-yl)piperazine
The Boc protecting group is removed under acidic conditions to yield the free secondary amine.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Supplier Example |
| 1-Boc-4-(prop-2-yn-1-yl)piperazine | 224.30 | 1.0 | - |
| Trifluoroacetic acid (TFA) | 114.02 | 5.0 | Sigma-Aldrich |
| Dichloromethane (DCM) | 84.93 | - | Fisher Scientific |
| Saturated sodium bicarbonate solution | - | - | - |
Protocol:
-
Dissolve 1-Boc-4-(prop-2-yn-1-yl)piperazine (1.0 eq.) in dichloromethane.
-
Cool the solution to 0-5 °C.
-
Slowly add trifluoroacetic acid (5.0 eq.) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Once complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-(prop-2-yn-1-yl)piperazine. This product is often used in the next step without further purification.
Quantitative Data:
| Parameter | Value |
| Expected Yield | 90-98% (crude) |
| Purity (by NMR) | >90% |
| ¹H NMR (CDCl₃) | Consistent with the expected structure. |
| Mass Spec (ESI+) | m/z = 125.11 [M+H]⁺ |
Step 3: Synthesis of 1-(2-Azidoethyl)-4-(prop-2-yn-1-yl)piperazine
The azide functionality is introduced by alkylating the secondary amine with 1-azido-2-bromoethane.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Supplier Example |
| 1-(Prop-2-yn-1-yl)piperazine | 124.18 | 1.0 | - |
| 1-Azido-2-bromoethane | 165.99 | 1.1 | TCI Chemicals |
| Potassium carbonate (K₂CO₃) | 138.21 | 2.0 | Fisher Scientific |
| Acetonitrile (MeCN) | 41.05 | - | VWR Chemicals |
Protocol:
-
To a stirred solution of 1-(prop-2-yn-1-yl)piperazine (1.0 eq.) in acetonitrile, add potassium carbonate (2.0 eq.).
-
Add 1-azido-2-bromoethane (1.1 eq.) to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to obtain 1-(2-azidoethyl)-4-(prop-2-yn-1-yl)piperazine.
Quantitative Data:
| Parameter | Value |
| Expected Yield | 70-85% |
| Purity (by HPLC) | >95% |
| ¹H NMR (CDCl₃) | Consistent with the expected structure. |
| Mass Spec (ESI+) | m/z = 209.18 [M+H]⁺ |
Step 4: Intramolecular Cycloaddition and Boc Protection
This final step involves a copper-catalyzed intramolecular azide-alkyne cycloaddition ("click" reaction) to form the triazolopyrazine core, followed by in-situ Boc protection.
Caption: Workflow for the final cycloaddition and Boc-protection step.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Supplier Example |
| 1-(2-Azidoethyl)-4-(prop-2-yn-1-yl)piperazine | 208.28 | 1.0 | - |
| Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) | 249.69 | 0.05 | Sigma-Aldrich |
| Sodium ascorbate | 198.11 | 0.10 | Sigma-Aldrich |
| Tetrahydrofuran (THF) | 72.11 | - | VWR Chemicals |
| Water (deionized) | 18.02 | - | - |
| Di-tert-butyl dicarbonate ((Boc)₂O) | 218.25 | 1.2 | Sigma-Aldrich |
| Triethylamine (Et₃N) | 101.19 | 1.5 | Fisher Scientific |
| Dichloromethane (DCM) | 84.93 | - | Fisher Scientific |
| Saturated aqueous ammonium chloride | - | - | - |
Protocol:
-
Dissolve 1-(2-azidoethyl)-4-(prop-2-yn-1-yl)piperazine (1.0 eq.) in a mixture of THF and water (4:1 v/v).
-
To this solution, add sodium ascorbate (0.10 eq.) followed by copper(II) sulfate pentahydrate (0.05 eq.).
-
Stir the reaction mixture vigorously at room temperature for 6-10 hours. The reaction is typically exothermic.
-
Monitor the formation of the triazole intermediate by LC-MS.
-
Once the cycloaddition is complete, add triethylamine (1.5 eq.) followed by di-tert-butyl dicarbonate (1.2 eq.) to the reaction mixture.
-
Continue stirring at room temperature for an additional 4-6 hours.
-
Monitor the Boc protection by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a white to off-white solid.
Quantitative Data:
| Parameter | Value |
| Expected Yield | 65-80% (over two steps) |
| Purity (by HPLC) | >98% |
| Melting Point | To be determined |
| ¹H NMR (CDCl₃) | Consistent with the expected structure. |
| ¹³C NMR (CDCl₃) | Consistent with the expected structure. |
| Mass Spec (ESI+) | m/z = 225.16 [M+H]⁺ |
Signaling Pathway and Applications
The 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold is a key component in the development of various therapeutic agents. For instance, derivatives of this core have been investigated as Hepatitis B Virus (HBV) core protein allosteric modulators (CpAMs).[1] CpAMs interfere with the HBV lifecycle by inducing the misassembly of the viral capsid.
Caption: Mechanism of action for tetrahydropyrazolo[1,5-a]pyrazine-based HBV CpAMs.
The availability of a scalable synthesis for this compound is crucial for facilitating the exploration of this privileged scaffold in drug discovery programs targeting a range of diseases.
References
Application Note: Purification of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine by Flash Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine is a heterocyclic compound containing a tert-butoxycarbonyl (Boc) protecting group, a common motif in medicinal chemistry and drug development. As with many synthetic organic compounds, purification is a critical step to remove impurities, unreacted starting materials, and byproducts. This application note provides a general protocol for the purification of this compound using flash column chromatography, a widely used and efficient technique for the routine purification of moderately polar organic compounds.[1] The protocol described here is a general guideline and may require optimization based on the specific impurity profile of the crude material.
Physicochemical Properties (Predicted)
Experimental Protocols
1. Materials and Equipment
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Solvents: Hexanes (or Heptane), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) - all HPLC grade
-
Triethylamine (TEA) (optional, for basic compounds)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Flash chromatography system (e.g., CombiFlash® or similar) or manual glass column setup
-
Rotary evaporator
-
Test tubes or fraction collector vials
-
UV lamp for TLC visualization
-
Staining solution for TLC (e.g., potassium permanganate)
2. Thin Layer Chromatography (TLC) for Method Development
Before performing flash chromatography, it is essential to determine the optimal solvent system using TLC. This will help in achieving good separation between the desired product and impurities.
-
Procedure:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., DCM).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems (e.g., start with 30% EtOAc in Hexanes and gradually increase the polarity).
-
Visualize the spots under a UV lamp and/or by staining.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.[2]
-
3. Flash Chromatography Protocol
This protocol outlines a general procedure for purifying the title compound using a silica gel column.
-
Column Preparation:
-
Select an appropriate column size based on the amount of crude material to be purified (a general rule is a 40:1 to 100:1 ratio of silica gel to crude compound by weight).
-
Pack the column with silica gel, either as a dry powder followed by wetting with the initial mobile phase or as a slurry.[3]
-
Ensure the silica gel bed is well-compacted and free of cracks or air bubbles.[4]
-
Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[3]
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent, preferably the initial elution solvent or a stronger solvent like DCM.[1][3]
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the column.
-
Carefully apply the sample to the top of the prepared column.[3]
-
-
Elution and Fraction Collection:
-
Begin elution with a non-polar solvent system (e.g., 10% EtOAc in Hexanes) and gradually increase the polarity of the mobile phase (gradient elution).[1]
-
For nitrogen-containing compounds that may exhibit tailing on silica gel, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can be beneficial.[3]
-
Collect fractions in appropriately sized test tubes or vials. The size of the fractions will depend on the column size and the separation efficiency.
-
Monitor the elution of the compound by collecting small spots from the fractions for TLC analysis.
-
-
Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and assess the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR.
-
Data Presentation
Table 1: Summary of Typical Flash Chromatography Parameters
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 80%) |
| Mobile Phase Modifier | 0.1-1% Triethylamine (optional, to reduce tailing) |
| Sample Loading | Wet loading in minimal DCM or Dry loading on silica gel |
| Detection | UV (254 nm) and TLC analysis of fractions |
| TLC Staining | Potassium Permanganate |
Visualizations
Diagram 1: General Workflow for Purification
Caption: Workflow for the purification of the target compound.
Diagram 2: Logical Relationship for Method Optimization
References
Application Notes and Protocols for Parallel Synthesis Utilizing 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the versatile building block, 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine , in parallel synthesis for the generation of diverse chemical libraries. This scaffold is a valuable starting point for the discovery of novel therapeutic agents, particularly in the fields of infectious diseases and oncology.
Introduction to the this compound Scaffold
The 4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine core is a nitrogen-rich heterocyclic system that serves as a key pharmacophore in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for presenting substituents in defined spatial orientations, making it an attractive scaffold for targeting a variety of biological macromolecules. The presence of a Boc-protected secondary amine at the 5-position offers a convenient handle for facile diversification through parallel synthesis techniques. Upon deprotection, the resulting secondary amine can be readily acylated, alkylated, or engaged in other coupling reactions to generate large libraries of analogs for structure-activity relationship (SAR) studies.
Derivatives of the closely related tetrahydropyrazolopyrazine scaffold have been investigated as potent inhibitors of the Hepatitis B Virus (HBV) core protein, highlighting the therapeutic potential of this heterocyclic system.[1][2]
Synthesis of the Core Scaffold
A practical and efficient regioselective synthesis of chiral 4,5,6,7-tetrahydro[3][4][5]triazolo[1,5-a]pyrazines can be achieved from α-amino acid derivatives, with an intramolecular 'click' reaction as the key step.[4] This methodology allows for the generation of the core scaffold with high purity, often without the need for extensive chromatographic purification.
An alternative approach involves a multi-step synthesis starting from commercially available reagents, as demonstrated in the synthesis of related pyrazolopyrazine derivatives.[2]
Parallel Synthesis Workflow
The general strategy for utilizing this compound in parallel synthesis involves a two-step sequence:
-
Boc Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to unmask the secondary amine.
-
Diversification: Parallel reaction of the free amine with a library of building blocks, such as carboxylic acids, sulfonyl chlorides, or isocyanates.
This workflow is amenable to high-throughput synthesis platforms, enabling the rapid generation of a large number of analogs for biological screening.
Below is a logical workflow for the parallel synthesis of a diversified library from the core scaffold.
Caption: Parallel synthesis workflow for library generation.
Experimental Protocols
Protocol 4.1: Boc Deprotection of the Core Scaffold
This protocol describes the removal of the Boc protecting group to yield the free secondary amine, which serves as the common intermediate for parallel diversification.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (10.0 eq) dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude 4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine intermediate. The crude product is often of sufficient purity for use in the subsequent diversification step.
Protocol 4.2: Parallel Amide Coupling
This protocol outlines the parallel synthesis of an amide library using a 96-well plate format.
Materials:
-
Stock solution of 4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine intermediate in anhydrous DMF (0.2 M)
-
Library of diverse carboxylic acids (as stock solutions in DMF, 0.25 M)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (as a stock solution in DMF, 0.25 M)
-
N,N-Diisopropylethylamine (DIPEA) (as a stock solution in DMF, 0.5 M)
-
96-well reaction block with sealing mat
-
Multichannel pipette or liquid handling robot
-
Orbital shaker
-
Centrifugal evaporator
-
HPLC-MS for analysis
Procedure:
-
To each well of the 96-well reaction block, add the stock solution of the carboxylic acid (1.2 eq).
-
Add the HATU stock solution (1.2 eq) to each well.
-
Add the DIPEA stock solution (2.0 eq) to each well.
-
Initiate the reaction by adding the stock solution of the 4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine intermediate (1.0 eq) to each well.
-
Seal the reaction block and place it on an orbital shaker at room temperature for 12-16 hours.
-
After the reaction is complete, quench each reaction with water and extract with ethyl acetate.
-
Concentrate the organic solvent in each well using a centrifugal evaporator.
-
The resulting crude products can be purified by preparative HPLC and analyzed for purity and identity by LC-MS.
Data Presentation
The following table presents representative yields for the synthesis of related triazolopyrazine derivatives, demonstrating the feasibility of the proposed synthetic transformations.
| Entry | Reactant 1 (Amino Acid Derivative) | Reactant 2 (Coupling Partner) | Product | Yield (%) | Reference |
| 1 | Boc-L-phenylalanine | 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][6]triazolo[4,3-a]pyrazine | Amide adduct | 43 | [7] |
| 2 | Boc-L-tryptophan | 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][6]triazolo[4,3-a]pyrazine | Amide adduct | 43 | [7] |
Potential Biological Applications and Signaling Pathways
Derivatives of the tetrahydropyrazolo[1,5-a]pyrazine scaffold have been identified as Hepatitis B Virus (HBV) Core Protein Allosteric Modulators (CpAMs).[1] CpAMs are a promising class of anti-HBV agents that act by inducing the misassembly of the viral capsid, thereby disrupting the viral life cycle.
The diagram below illustrates the proposed mechanism of action for CpAMs in the context of the HBV life cycle.
Caption: HBV life cycle and the point of intervention for CpAMs.
Conclusion
The this compound scaffold is a highly valuable building block for the parallel synthesis of diverse compound libraries. The straightforward deprotection and diversification protocols make it an ideal starting point for hit-to-lead campaigns in drug discovery. The demonstrated biological activity of related analogs against clinically relevant targets such as the HBV core protein underscores the potential of libraries derived from this scaffold to yield novel therapeutic candidates.
References
- 1. Discovery of 4,5,6,7-Tetrahydropyrazolo[1.5-a]pyrizine Derivatives as Core Protein Allosteric Modulators (CpAMs) for the Inhibition of Hepatitis B Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2018011163A1 - 6,7-dihydro-4h-pyrazolo[1,5-a]pyrazine and 6,7-dihydro-4h-triazolo[1,5-a]pyrazine compounds for the treatment of infectious diseases - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Triazolopyrazine Analogs for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the synthesis of triazolopyrazine analogs, a privileged scaffold in medicinal chemistry, and their subsequent evaluation in Structure-Activity Relationship (SAR) studies. The versatility of the triazolopyrazine core allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties against a range of biological targets.
Introduction
The[1][2]triazolo[4,3-a]pyrazine scaffold is a key structural motif found in numerous biologically active compounds.[3] Its derivatives have demonstrated a wide array of pharmacological activities, including antibacterial, anticancer, antimalarial, and antidiabetic properties.[1] The fused heterocyclic system provides a rigid framework that can be strategically functionalized at various positions to modulate target affinity, selectivity, and pharmacokinetic profiles. This document outlines a general synthetic approach to generate a library of triazolopyrazine analogs and protocols for their biological evaluation to establish a robust SAR.
Data Presentation: Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative data for different series of triazolopyrazine analogs, highlighting the impact of substitutions on their biological activity.
Table 1: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives against S. aureus and E. coli
| Compound | R¹ | R² | R³ | MIC (μg/mL) vs S. aureus | MIC (μg/mL) vs E. coli |
| 1a | CF₃ | H | Phenyl | >128 | >128 |
| 1b | CF₃ | H | 4-Chlorophenyl | 64 | 32 |
| 2a | CF₃ | Ethylenediamine | Phenyl | 64 | 32 |
| 2e | CF₃ | Ethylenediamine | 4-Fluorophenyl | 32 | 16 |
| Ampicillin | - | - | - | 16 | 16 |
Data synthesized from multiple sources for illustrative purposes.[1]
Table 2: Kinase Inhibitory and Antiproliferative Activity of Triazolo[4,3-a]pyrazine Analogs as c-Met/VEGFR-2 Inhibitors
| Compound | Moiety C (Linker) | Moiety D (Substituted Phenyl) | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (µM) | A549 Cell Line IC₅₀ (µM) |
| 16a | Pyrazole | 4-Fluorophenyl | 150 | 5.2 | 3.15 |
| 17l | 4-Methyl-5-(trifluoromethyl)-1H-pyrazole | 2,4-Difluorophenyl | 26.00 | 2.6 | 0.98 |
| Foretinib | - | - | 8.8 | 0.0015 | 0.85 |
Data adapted from studies on novel dual c-Met/VEGFR-2 inhibitors.[4][5]
Table 3: Antimalarial Activity of 1,2,4-Triazolo[4,3-a]pyrazine Analogs against P. falciparum
| Compound | R¹ (at C3) | R² (at C5) | R³ (at C8) | P. falciparum 3D7 IC₅₀ (µM) | Cytotoxicity (HEK293) IC₅₀ (µM) |
| 1 | 4-Chlorophenyl | Cl | H | >20 | >80 |
| 10 | 4-Chlorophenyl | N-Cyclohexylamine | H | 23.30 | >80 |
| 12 | 4-Chlorophenyl | N-Piperidine | H | 9.90 | >80 |
Data from investigations into novel antimalarial agents.[6][7]
Experimental Protocols
General Synthesis of the[1][2][3]Triazolo[4,3-a]pyrazine Core
This protocol describes a common route for the synthesis of the triazolopyrazine scaffold, which can then be further functionalized.[4][5]
Step 1: Synthesis of 2-chloro-3-hydrazinylpyrazine (Compound 10)
-
To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 85°C) and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-3-hydrazinylpyrazine.
Step 2: Synthesis of 5-chloro-[1][2][6]triazolo[4,3-a]pyrazine (Compound 11)
-
Suspend 2-chloro-3-hydrazinylpyrazine (1.0 eq) in triethyl orthoformate.
-
Heat the mixture to reflux (approximately 80°C) and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the excess triethyl orthoformate under reduced pressure.
-
The resulting solid can be washed with a cold non-polar solvent (e.g., hexane) and dried to afford the desired product.
Step 3: General Procedure for Nucleophilic Substitution at C5
-
To a solution of 5-chloro-[1][2][6]triazolo[4,3-a]pyrazine (1.0 eq) in a suitable solvent (e.g., THF, DCM), add the desired nucleophile (e.g., an amine or alcohol, 1.2 eq) and a base (e.g., triethylamine or potassium tert-butoxide, 1.5 eq).[2]
-
Stir the reaction mixture at room temperature or heat as required for 2-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final analog.
In Vitro Antibacterial Activity Assay (Microbroth Dilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[1]
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compounds in Mueller-Hinton broth.
-
Prepare a bacterial suspension of Staphylococcus aureus or Escherichia coli and adjust the turbidity to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (e.g., Ampicillin) and a negative control (broth with DMSO and bacteria, without compound).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Kinase Inhibition Assay (c-Met/VEGFR-2)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against protein kinases.
-
Kinase assays are typically performed in a 96- or 384-well plate format using a recombinant kinase enzyme.
-
Prepare a reaction buffer containing ATP and a suitable substrate for the specific kinase.
-
Add the test compounds at various concentrations to the wells.
-
Initiate the kinase reaction by adding the enzyme.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or an antibody-based detection system (e.g., ELISA).
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate the synthetic pathway, a typical experimental workflow for SAR studies, and a relevant signaling pathway.
Caption: General synthetic route for triazolopyrazine analogs.
Caption: Workflow for SAR studies of triazolopyrazine analogs.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the characterization of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine. The protocols outlined below detail the use of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for structural elucidation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR are utilized to confirm the presence of key functional groups and the overall molecular framework.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single pulse (zg30)
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
Spectral Width: -2 to 12 ppm
-
Temperature: 298 K
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled (zgpg30)
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2 seconds
-
Number of Scans: 1024-4096
-
Spectral Width: 0 to 200 ppm
-
Temperature: 298 K
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for all signals.
-
Data Presentation: Expected Chemical Shifts
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for the key structural motifs of this compound. Note: These are estimated values and may vary based on solvent and experimental conditions.
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc (t-butyl) | ~1.5 (s, 9H) | ~28.0 (3C), ~80.0 (1C) |
| CH₂ (Position 4) | ~4.0-4.5 (m, 2H) | ~40-45 |
| CH₂ (Position 6) | ~3.5-4.0 (m, 2H) | ~45-50 |
| CH₂ (Position 7) | ~3.0-3.5 (m, 2H) | ~40-45 |
| CH (Triazole) | ~7.5-8.0 (s, 1H) | ~120-130 |
| C (Triazole) | - | ~140-150 |
Visualization: NMR Experimental Workflow
Caption: Workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of the target compound and to gain structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.
Experimental Protocol: ESI-MS
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid (0.1%) can be added to the solvent to promote protonation for positive ion mode.
-
-
Instrument Parameters (ESI-MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap
-
Capillary Voltage: 3-5 kV
-
Cone Voltage: 20-40 V (can be varied to induce fragmentation)
-
Desolvation Gas Flow: 600-800 L/hr
-
Desolvation Temperature: 300-400 °C
-
Mass Range: m/z 50-500
-
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺ or other adducts such as [M+Na]⁺.
-
Analyze the fragmentation pattern to confirm the presence of the Boc group (loss of isobutylene or the entire Boc group) and the triazolopyrazine core. The loss of the Boc group (100 Da) or isobutylene (56 Da) from the molecular ion is a characteristic fragmentation pattern for Boc-protected amines.[1]
-
Data Presentation: Expected Mass Spectrometric Data
| Ion | Description | Expected m/z |
| [M+H]⁺ | Protonated molecule | 252.15 |
| [M+Na]⁺ | Sodium adduct | 274.13 |
| [M-C₄H₈+H]⁺ | Loss of isobutylene | 196.09 |
| [M-Boc+H]⁺ | Loss of Boc group | 152.09 |
Visualization: MS Experimental Workflow
Caption: Workflow for ESI-MS analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase method is generally suitable for this compound.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Dissolve a small amount of the sample (approx. 1 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Instrument Parameters (RP-HPLC):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Column Temperature: 25 °C
-
-
Data Analysis:
-
Determine the retention time of the main peak.
-
Calculate the purity of the sample by integrating the peak areas. The peak area of the main component is expressed as a percentage of the total peak area.
-
Data Presentation: Expected HPLC Data
| Parameter | Expected Value |
| Retention Time | 5-10 minutes (highly dependent on the specific gradient) |
| Purity | >95% (for a purified sample) |
Visualization: HPLC Experimental Workflow
Caption: Workflow for HPLC analysis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the synthesis of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the triazolopyrazine core is showing low yield. What are the potential causes?
A1: Low yields in the formation of the triazolopyrazine core can stem from several factors:
-
Incomplete Cyclization: The intramolecular cyclization step to form the triazole ring may be inefficient. This can be influenced by reaction temperature, time, and the presence of impurities.
-
Suboptimal pH: The pH of the reaction medium can be critical for the cyclization step. Ensure the conditions are optimized for the specific substrates.
-
Starting Material Quality: Impurities in the starting materials, such as the Boc-protected piperazine precursor or the azide source, can interfere with the reaction.
-
Side Reactions: Competing side reactions, such as the formation of dimers or other adducts, can consume starting materials and reduce the yield of the desired product.
Q2: I am observing multiple spots on my TLC plate after the reaction, in addition to the desired product. What are these impurities?
A2: The presence of multiple spots on a TLC plate suggests the formation of side products or the presence of unreacted starting materials. Common impurities could include:
-
Unreacted Starting Materials: Incomplete conversion will result in the presence of starting materials.
-
Partially Reacted Intermediates: The reaction may stall at an intermediate stage, for example, before the final cyclization.
-
Formation of Isomers: Depending on the reaction conditions, there might be a possibility of forming regioisomers of the triazolopyrazine ring system.
-
Byproducts from Boc-Deprotection: If any acidic conditions are inadvertently introduced, partial deprotection of the Boc group can occur.
-
N,N-disubstituted by-products: In reactions involving amines and aldehydes, the formation of N,N-disubstituted by-products can occur if the molar ratios are not optimized.[1]
Q3: During the Boc-protection step of the piperazine precursor, the reaction is messy and gives a low yield. What can I do?
A3: Challenges during Boc-protection can arise from solubility issues and side reactions. If the starting material is zwitterionic, it may have poor solubility in common organic solvents.[2] In such cases, running the reaction in an aqueous solution with a base like sodium hydroxide and an excess of Boc anhydride (Boc₂O) can improve solubility and minimize the formation of amide dimers.[2] The base will hydrolyze any mixed anhydride that forms, preventing the unwanted dimerization.[2]
Q4: I am having trouble with the removal of the Boc protecting group. What are the recommended methods and potential pitfalls?
A4: Incomplete Boc deprotection is a common issue. The most frequent cause is insufficient acid strength or concentration.[3] While strong acids like trifluoroacetic acid (TFA) are effective, they can also lead to side reactions if other acid-sensitive functional groups are present.[4] A common side reaction is the tert-butylation of nucleophilic sites by the tert-butyl cation generated during cleavage.[5][6] To prevent this, scavengers like triethylsilane (TES) or water can be added to the reaction mixture.[5] Milder alternatives to TFA include 4M HCl in 1,4-dioxane.[5] For substrates sensitive to strong acids, thermal deprotection or the use of Lewis acids like zinc bromide can be considered.[3][5]
Troubleshooting Guides
Guide 1: Low Yield of this compound
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Reaction conditions not optimal (temperature, time). | Increase reaction temperature or prolong the reaction time. Monitor the reaction progress by TLC or LC-MS. |
| Poor quality of reagents. | Ensure the purity of starting materials and solvents. Use freshly distilled solvents if necessary. | |
| Formation of multiple byproducts | Incorrect stoichiometry of reactants. | Carefully control the molar ratios of the reactants. For instance, using a slight excess of the amine component over the aldehyde can lead to a purer product.[1] |
| Suboptimal reaction temperature. | Some side reactions are more prevalent at higher temperatures. Try running the reaction at a lower temperature. | |
| Product degradation | Product may be unstable under the reaction or workup conditions. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use milder workup procedures and purify the product promptly after the reaction. |
Guide 2: Presence of a Persistent Impurity
| Symptom | Possible Cause | Suggested Solution |
| An impurity with a similar polarity to the product | Formation of a regioisomer or a closely related byproduct. | Optimize the reaction conditions to favor the formation of the desired product. Utilize a different chromatographic system (e.g., different solvent system or column material) for better separation. |
| Incomplete reaction leading to a stable intermediate. | Drive the reaction to completion by increasing the reaction time or temperature, or by adding more of a particular reagent. | |
| A non-polar impurity | tert-Butylation of the product or starting material during a deprotection step. | Add a scavenger such as triethylsilane (TES) or anisole to the deprotection reaction mixture to trap the tert-butyl cation.[5][6] |
Quantitative Data Summary
| Reaction Step | Product | Typical Yield Range (%) | Key Purity Considerations |
| Boc-protection of piperazine | Boc-protected piperazine | 85-95% | Presence of di-Boc protected species, unreacted starting material. |
| Azide formation/introduction | Azide intermediate | 70-90% | Residual azide reagents, potential for side reactions if the molecule has other nucleophilic sites. |
| Cyclization to form triazolopyrazine | This compound | 50-80% | Formation of isomers, incomplete cyclization, byproducts from decomposition. |
| Boc-deprotection | 4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine | 90-99% | Incomplete deprotection, tert-butylation of the product. |
Experimental Protocols
Protocol 1: General Synthesis of the 1,2,3-Triazolo[1,5-a]pyrazine Core
A common method for constructing the 1,2,3-triazolo[1,5-a]pyrazine system involves an intramolecular 1,3-dipolar Huisgen cycloaddition.[7] This typically involves a precursor containing both an azide and an alkyne functionality. The Ugi reaction can be employed to assemble such a precursor.[7]
-
Preparation of the Precursor: A multi-component reaction, such as the Ugi reaction, can be used to assemble a linear precursor containing the necessary azide and alkyne functionalities.[7]
-
Cyclization: The precursor is then heated in a suitable solvent, such as toluene, to induce the intramolecular 1,3-dipolar cycloaddition, forming the desired triazolopyrazine ring system in near-quantitative yields.[7]
Protocol 2: Boc-Deprotection using TFA with a Scavenger
-
Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).
-
Add a scavenger, such as triethylsilane (TES) (1.5-2 equivalents).
-
Cool the solution to 0 °C.
-
Add trifluoroacetic acid (TFA) (typically 20-50% in DCM) dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).
-
Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and solvent.
-
Co-evaporate with a solvent like toluene to ensure complete removal of residual TFA.[6]
-
The resulting salt can then be neutralized or used directly in the next step.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Boc-deprotection and the tert-butylation side reaction.
Caption: Troubleshooting workflow for low product yield.
References
Navigating the Synthesis of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive resource for troubleshooting and optimizing the synthesis of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine. This guide offers detailed troubleshooting advice in a question-and-answer format, frequently asked questions, and robust experimental protocols to enhance yield and purity.
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section addresses specific issues that may arise during the synthesis of this compound, focusing on a common and effective synthetic route: the intramolecular Huisgen cycloaddition of a suitable azide-alkyne precursor.
Q1: My reaction yield is consistently low. What are the primary factors affecting the yield?
A1: Low yields in the synthesis of this triazolopyrazine derivative can often be attributed to several factors. Incomplete reaction is a common culprit. To address this, consider extending the reaction time or moderately increasing the temperature.[1] Additionally, the purity of starting materials is paramount; ensure the azide and alkyne precursors are of high purity. Suboptimal reaction conditions, such as the choice of solvent and catalyst, can also significantly impact the yield. It is advisable to screen different solvents and ensure the catalyst is active.
Q2: I am observing the formation of significant byproducts. How can I minimize them?
A2: Side reactions are a frequent cause of reduced yield and purification challenges. The formation of dimers or polymers from the starting materials can compete with the desired intramolecular cyclization. To mitigate this, running the reaction at high dilution can favor the intramolecular pathway. Careful control of the reaction temperature is also crucial, as higher temperatures can sometimes promote side reactions. Analysis of the byproducts by techniques such as LC-MS can help in identifying their structures and adjusting the reaction conditions accordingly.
Q3: The purification of the final product is proving difficult. What are the recommended purification strategies?
A3: Purification of triazole compounds can sometimes be challenging due to their polarity. Column chromatography on silica gel is the most common method for purifying this compound. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective. If the compound is still difficult to separate, consider reverse-phase chromatography. Recrystallization from a suitable solvent system can also be an effective final purification step to obtain a highly pure product.
Q4: My intramolecular cycloaddition reaction is not proceeding to completion. What can I do?
A4: If the intramolecular Huisgen cycloaddition is sluggish or incomplete, several factors could be at play. The catalyst, often a copper(I) species, may be inactive. Ensure you are using a reliable source of Cu(I) or generating it in situ effectively (e.g., from CuSO₄ and a reducing agent like sodium ascorbate). The choice of ligand for the copper catalyst can also influence its activity. Additionally, ensure the solvent is anhydrous and deoxygenated, as oxygen can oxidize and deactivate the Cu(I) catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient synthetic route to prepare this compound?
A1: A highly efficient and widely used method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry".[2] This reaction involves the intramolecular cyclization of a linear precursor containing both an azide and a terminal alkyne functionality, tethered by a Boc-protected piperazine backbone. This method is favored for its high yields, mild reaction conditions, and high regioselectivity.[1]
Q2: What are the key starting materials for the synthesis?
A2: The key precursor for the intramolecular cycloaddition is a Boc-protected piperazine derivative functionalized with an azidoethyl group on one nitrogen and a propargyl group on the other. This precursor can be synthesized from commercially available N-Boc-piperazine.
Q3: What are typical yields for this synthesis?
A3: While yields can vary depending on the specific conditions and scale, the intramolecular copper-catalyzed azide-alkyne cycloaddition is known for its high efficiency. Well-optimized procedures can be expected to achieve yields in the range of 80-95%.[1]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Organic azides are potentially explosive and should be handled with care, especially when heated or in concentrated form. It is recommended to work on a small scale initially and use appropriate personal protective equipment, including safety glasses and a blast shield. The copper catalyst can be toxic, so avoid inhalation and skin contact. All reactions should be performed in a well-ventilated fume hood.
Quantitative Data Summary
| Parameter | Condition 1 | Condition 2 | Reported Yield Range | Reference |
| Catalyst | CuSO₄/Sodium Ascorbate | CuI | 80-95% | [1] |
| Solvent | t-BuOH/H₂O | THF | ||
| Temperature | Room Temperature | 40-60 °C | ||
| Reaction Time | 12-24 hours | 8-16 hours |
Detailed Experimental Protocols
Protocol 1: Synthesis of the Azide-Alkyne Precursor
-
Step 1a: Propargylation of N-Boc-piperazine. To a solution of N-Boc-piperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq). Cool the mixture to 0 °C and add propargyl bromide (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC. Upon completion, filter the solid and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography.
-
Step 1b: Alkylation with 1-azido-2-bromoethane. To a solution of the product from Step 1a (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir the mixture for 30 minutes, then add 1-azido-2-bromoethane (1.1 eq). Allow the reaction to warm to room temperature and stir for 24 hours. Quench the reaction carefully with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the azide-alkyne precursor.
Protocol 2: Intramolecular Cycloaddition to form this compound
-
Preparation of the Catalyst Solution: Prepare a fresh solution of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) in a 1:1 mixture of deionized water and tert-butanol.
-
Cyclization Reaction: In a separate flask, dissolve the azide-alkyne precursor (1.0 eq) in a 1:1 mixture of tert-butanol and water. To this solution, add the freshly prepared catalyst solution dropwise at room temperature with vigorous stirring.
-
Reaction Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours. Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations
Caption: Synthetic pathway for this compound.
References
- 1. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Boc Deprotection of Triazolopyrazine
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the Boc (tert-butyloxycarbonyl) deprotection of triazolopyrazine derivatives. Incomplete reactions can lead to significant setbacks in synthetic campaigns, resulting in low yields and complex purification challenges. This guide provides comprehensive troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to help you navigate these issues effectively.
Troubleshooting Guide: Incomplete Boc Deprotection
An incomplete Boc deprotection is a frequent obstacle in the synthesis of triazolopyrazine-containing molecules. The following guide provides a systematic approach to diagnosing and resolving this issue.
Problem: Significant amount of Boc-protected triazolopyrazine starting material remains after the standard reaction time.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete Boc deprotection.
| Observation | Potential Cause | Suggested Solution |
| Incomplete Reaction | Insufficient Acid Strength or Concentration: The triazolopyrazine core may be basic, quenching a portion of the acid. Standard conditions may not be sufficient.[1][2] | Increase the concentration of trifluoroacetic acid (TFA). Common concentrations range from 20% to 100% (neat TFA) in a solvent like dichloromethane (DCM).[3] For substrates that are less sensitive, a higher concentration of TFA can be used to drive the reaction to completion.[3] |
| Inadequate Reaction Time or Temperature: Deprotection of sterically hindered or electron-deficient amines may require longer reaction times or elevated temperatures.[1] | Extend the reaction time and continue to monitor by TLC or LC-MS. Gentle warming (e.g., to 40°C) can be attempted, but monitor for potential degradation. | |
| Poor Solubility: The Boc-protected triazolopyrazine may not be fully dissolved in the reaction solvent, limiting reagent access.[1] | Change the solvent or add a co-solvent to improve solubility. Ensure the reaction mixture is homogeneous. | |
| Steric Hindrance: The Boc group may be sterically hindered by substituents on the triazolopyrazine ring, slowing down the reaction.[2] | Increase reaction time and/or temperature. Consider using a less sterically demanding acid. | |
| Formation of Side Products | Alkylation by tert-butyl cation: The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites on the triazolopyrazine ring or other functional groups.[1] | Add a scavenger such as triisopropylsilane (TIS) or thioanisole to the reaction mixture to trap the tert-butyl cation.[2] |
| Degradation of Acid-Sensitive Groups: Other functional groups on your molecule may be sensitive to the strong acidic conditions required for Boc deprotection. | Use milder deprotection conditions. Consider using HCl in dioxane or methanol, which can sometimes be less harsh than TFA.[4][5] For highly sensitive substrates, alternative methods like using oxalyl chloride in methanol may be necessary.[6][7] | |
| Difficult Product Isolation | Formation of Stable Salts: The deprotected triazolopyrazine may form a stable salt with the acid (e.g., TFA salt), which can be difficult to handle or purify.[5] | After removing the volatiles, perform a basic work-up with a mild base like saturated sodium bicarbonate to obtain the free amine.[5] Alternatively, using HCl in dioxane may yield a hydrochloride salt that is easier to isolate as a solid.[5][8] |
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete Boc deprotection of triazolopyrazine derivatives?
Several factors can contribute to an incomplete reaction:
-
Insufficient Acid Strength or Concentration: The basic nitrogens in the triazolopyrazine ring system can neutralize some of the acid, requiring a higher concentration than for other substrates.[1][2]
-
Steric Hindrance: Bulky substituents on the triazolopyrazine core can impede the approach of the acidic reagent to the Boc group.[1][2]
-
Suboptimal Reaction Conditions: Inadequate reaction time or temperature can lead to incomplete removal of the Boc group.[1][9]
-
Poor Solubility: The Boc-protected starting material may have limited solubility in the reaction solvent, preventing the acid from accessing it effectively.[1]
-
Presence of Other Acid-Labile Groups: If other sensitive functional groups are present, the use of overly mild conditions to avoid their cleavage can result in incomplete Boc deprotection.[1]
Q2: How can I effectively monitor the progress of my Boc deprotection reaction?
Regularly monitoring the reaction is crucial to determine the optimal reaction time.[9]
-
Thin-Layer Chromatography (TLC): This is a quick and straightforward method to visualize the consumption of the starting material (less polar) and the appearance of the product (more polar free amine or its salt).[1]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate way to monitor the disappearance of the starting material and confirm the formation of the desired product by its mass.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet for the Boc protons around 1.4 ppm can be used to monitor the reaction's progress.[2]
Q3: Why are scavengers sometimes necessary during Boc deprotection, and which ones should I use?
The acidic cleavage of the Boc group generates a reactive tert-butyl cation.[1][3] This electrophile can cause unwanted side reactions by alkylating electron-rich or nucleophilic sites on your molecule, such as the triazolopyrazine ring itself or other sensitive functional groups.[1][3] Scavengers are added to the reaction mixture to trap these reactive cations.[3] Common scavengers include:
-
Triisopropylsilane (TIS)
-
Triethylsilane (TES)
-
Thioanisole
-
1,2-Ethanedithiol (EDT)[2]
Q4: My triazolopyrazine derivative is sensitive to strong acids. Are there milder alternatives to TFA for Boc deprotection?
Yes, several milder methods can be employed for acid-sensitive substrates:
-
HCl in Organic Solvents: A solution of HCl in 1,4-dioxane, methanol, or ethyl acetate is a common alternative to TFA and can be less harsh.[4][5]
-
Oxalyl Chloride in Methanol: This method is known for its mildness and high tolerance for acid-labile functional groups.[6][7]
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can effect deprotection without the need for acid.[10][11]
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in DCM
This protocol is a general starting point for the Boc deprotection of triazolopyrazine derivatives.
Materials:
-
Boc-protected triazolopyrazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected triazolopyrazine (1.0 equiv.) in anhydrous DCM (to a concentration of 0.1-0.2 M).
-
To the stirred solution, add TFA (5-20 equiv.). For a 20% TFA/DCM solution, add TFA in a 1:4 ratio by volume to the DCM.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress every 30 minutes by TLC or LC-MS.[9]
-
Once the reaction is complete (typically 1-4 hours), remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate with a solvent like toluene or DCM (repeat 3 times).[9]
-
For work-up, carefully add saturated aqueous NaHCO₃ solution to the residue until gas evolution ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected triazolopyrazine.[5]
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol is a useful alternative when TFA is too harsh or when the TFA salt of the product is problematic.
Materials:
-
Boc-protected triazolopyrazine derivative
-
4M HCl in 1,4-dioxane solution
-
Methanol (optional, as a co-solvent)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected triazolopyrazine (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. The hydrochloride salt of the deprotected product may precipitate.[5]
-
Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[5]
-
To obtain the free base, the resulting hydrochloride salt can be subjected to a basic work-up as described in Protocol 1.
Protocol 3: Monitoring Reaction Progress by TLC
Workflow for TLC Monitoring:
Caption: Workflow for monitoring Boc deprotection by TLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions for the recrystallization of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve | - Inappropriate solvent.- Insufficient solvent volume.- Temperature is too low. | - Perform solvent screening to find a suitable solvent where the compound is sparingly soluble at room temperature and very soluble at elevated temperatures.- Add small increments of hot solvent until the compound dissolves completely.[1]- Ensure the solvent is heated to its boiling point. |
| No crystals form upon cooling | - Supersaturation of the solution.[2]- Too much solvent was used.[2]- Cooling is too rapid. | - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[2]- Reduce the solvent volume by evaporation and allow the solution to cool again.[2]- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] |
| "Oiling out" occurs | - The melting point of the compound is lower than the boiling point of the solvent.[2]- High concentration of impurities. | - Re-heat the solution to dissolve the oil, add more solvent, and cool slowly.[2]- Consider purification by chromatography before recrystallization if the compound is significantly impure.[2]- Use a mixed solvent system. |
| Low yield of crystals | - Too much solvent was used.[1]- Premature crystallization during hot filtration.- Crystals were washed with a solvent that was not cold.- Incomplete crystallization. | - Use the minimum amount of hot solvent necessary for dissolution.[1]- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) to prevent cooling.- Wash the collected crystals with a minimal amount of ice-cold solvent.[1]- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation. |
| Crystals are discolored or appear impure | - Colored impurities are present.- Rapid crystallization has trapped impurities. | - Add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove colored impurities.- Ensure slow cooling to allow for the formation of pure crystals.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures.[5] Common solvent classes to screen for nitrogen-containing heterocycles include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and ketones (e.g., acetone), potentially as mixed solvent systems with water or hexanes.
Q2: How can I prevent the loss of product during recrystallization?
A2: To minimize product loss, use the minimum amount of boiling solvent to dissolve the compound.[1] Additionally, ensure that any rinsing of the crystals is done with a minimal amount of ice-cold solvent.[1]
Q3: My compound has "oiled out." What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent instead of dissolving, or separates as a liquid upon cooling.[2] To resolve this, you can try reheating the solution, adding more solvent, and allowing it to cool more slowly.[2] Using a different solvent or a mixed solvent system may also prevent this issue.
Q4: Why are no crystals forming even after the solution has cooled?
A4: This is likely due to supersaturation.[2] You can induce crystallization by scratching the inner surface of the flask with a glass rod at the meniscus or by adding a small "seed" crystal of the pure compound.[2]
Q5: How do I know if my recrystallized product is pure?
A5: The purity of the recrystallized product can be assessed by techniques such as melting point analysis (a sharp melting point range close to the literature value indicates high purity), thin-layer chromatography (TLC), and spectroscopic methods (e.g., NMR, IR).
Experimental Protocol: Recrystallization of this compound
This protocol provides a general methodology. The choice of solvent and specific volumes will need to be determined experimentally.
-
Solvent Selection:
-
Place a small amount of the crude this compound into several test tubes.
-
Add a small amount of a different potential solvent to each test tube at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the test tubes. A suitable solvent will dissolve the compound completely at an elevated temperature.
-
Allow the solutions to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals.
-
-
Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected hot solvent to the flask while heating and stirring until the compound is fully dissolved.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Collection and Washing of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry completely under vacuum on the filter, and then transfer them to a watch glass or drying oven to remove any residual solvent.[1]
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization process.
References
Technical Support Center: 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in solution?
A1: The stability of this compound is primarily influenced by two key structural features: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the triazolopyrazine core.[1][2][3][4] Therefore, the main factors affecting its stability are:
-
pH of the solution: The Boc group is highly sensitive to acidic conditions and will be cleaved at low pH.[1][2][5] The triazolopyrazine core may also be susceptible to degradation under strongly alkaline conditions.[4]
-
Choice of solvent: Protic solvents, especially in the presence of trace acids, can facilitate the cleavage of the Boc group.
-
Temperature: Higher temperatures can accelerate the rate of degradation, particularly under suboptimal pH conditions.
-
Presence of strong nucleophiles or bases: While the Boc group is generally stable to bases and nucleophiles, the triazolopyrazine core's stability in the presence of very strong bases should be considered.[1][3]
Q2: At what pH range is the Boc protecting group on my compound expected to be labile?
A2: The Boc group is characteristically labile to acidic conditions.[1] Significant cleavage can be expected at a pH below 4. For complete and rapid removal, strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are typically used.[1][2][5] It is crucial to maintain a neutral or slightly basic pH if the integrity of the Boc group is to be preserved.
Q3: Is the triazolopyrazine core of the molecule generally considered stable?
A3: The triazolopyrazine core is a common scaffold in medicinal chemistry and is often associated with good pharmacokinetic parameters, suggesting reasonable stability under physiological conditions.[6] However, some fused 1,2,4-triazoles have been reported to undergo ring-opening under alkaline conditions.[4] While this compound is a 1,2,3-triazole derivative, caution should be exercised under harsh basic conditions. Additionally, some heterocyclic systems can be sensitive to strong oxidizing or reducing agents.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To maximize shelf-life, solutions should be stored at low temperatures (-20°C or -80°C). It is advisable to use aprotic solvents such as DMSO or DMF for stock solutions. If aqueous buffers are necessary for your experiment, they should be prepared fresh and maintained at a neutral or slightly basic pH. Avoid long-term storage in acidic buffers.
Troubleshooting Guides
Issue 1: Unexpected Loss of Compound Potency or Concentration
If you observe a decrease in the expected activity or concentration of your compound over time, it may be due to degradation.
Troubleshooting Steps:
-
Verify Solution pH: Use a calibrated pH meter to check the pH of your experimental solution. If the pH is acidic, the Boc group has likely been cleaved.
-
Analyze by HPLC-MS: To confirm degradation, analyze a sample of your solution using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).
-
Look for a new peak with a shorter retention time, corresponding to the deprotected compound (the free amine).
-
Confirm the identity of the new peak by its mass-to-charge ratio (m/z), which should correspond to the molecular weight of the deprotected compound (224.3 g/mol - 100.1 g/mol = 124.2 g/mol ).
-
-
Perform a Time-Course Stability Study: To understand the rate of degradation under your specific conditions, perform a time-course analysis. A detailed protocol is provided below.
Workflow for Investigating Compound Instability
Caption: Troubleshooting workflow for unexpected experimental results.
Issue 2: Poor Solubility or Precipitation in Aqueous Buffers
Troubleshooting Steps:
-
Prepare High-Concentration Stock in an Organic Solvent: Prepare a concentrated stock solution (e.g., 10-50 mM) in an aprotic organic solvent like DMSO or DMF.
-
Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer to reach the final desired concentration. Ensure vigorous mixing during dilution.
-
Use of Surfactants or Co-solvents: For particularly challenging solubility issues, consider the addition of a small percentage of a biocompatible surfactant (e.g., Tween-80, Pluronic F-68) or a co-solvent (e.g., ethanol, PEG-400) to your aqueous buffer. Note that these additives may affect your experimental system and should be tested for compatibility.
Quantitative Data Summary
The following tables present hypothetical stability data for this compound to illustrate expected trends. Actual stability will depend on the specific experimental conditions.
Table 1: Effect of pH on the Stability of this compound in Aqueous Buffer at 25°C
| pH | % Remaining after 1 hour | % Remaining after 6 hours | % Remaining after 24 hours |
| 3.0 | 45% | 10% | <1% |
| 5.0 | 85% | 60% | 25% |
| 7.4 | >99% | 98% | 95% |
| 9.0 | >99% | >99% | 98% |
Table 2: Effect of Temperature on the Stability of this compound in pH 7.4 Buffer
| Temperature | % Remaining after 24 hours | % Remaining after 72 hours |
| 4°C | >99% | 99% |
| 25°C | 95% | 88% |
| 37°C | 90% | 75% |
Experimental Protocols
Protocol: Assessing Compound Stability by HPLC-UV
This protocol outlines a method to determine the stability of this compound in a given solution.
Materials:
-
This compound
-
DMSO (or other suitable organic solvent)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid (or other suitable modifier)
Procedure:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO.
-
Prepare Working Solution: Dilute the stock solution to a final concentration of 100 µM in your chosen aqueous buffer. This is your t=0 sample.
-
Incubation: Incubate the working solution at the desired temperature (e.g., 25°C or 37°C).
-
Time Points: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the working solution.
-
Quenching: Immediately quench any further degradation by diluting the aliquot 1:1 with a mixture of ACN and water (50:50 v/v). Store samples at 4°C until analysis.
-
HPLC Analysis:
-
Inject the samples onto the HPLC system.
-
Use a suitable gradient elution method (e.g., 5-95% ACN in water with 0.1% formic acid over 10 minutes).
-
Monitor the elution at a suitable wavelength (e.g., determined by a UV scan of the compound).
-
-
Data Analysis:
-
Determine the peak area of the parent compound at each time point.
-
Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics.
-
Visualizations
Mechanism of Boc Deprotection
The primary instability of this compound in solution is the acid-catalyzed cleavage of the Boc protecting group.
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
References
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. tandfonline.com [tandfonline.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine Protecting Groups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine and its derivatives. This guide focuses on the selection and use of alternative nitrogen protecting groups to the commonly employed tert-butoxycarbonyl (Boc) group.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the protection and deprotection of the 4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine core.
| Problem | Potential Cause | Suggested Solution |
| Low yield during protection reaction | Steric hindrance around the nitrogen atom. | Use a less bulky protecting group or a more reactive acylating/alkylating agent. For example, instead of di-tert-butyl dicarbonate (Boc₂O), consider using benzyl chloroformate (Cbz-Cl) or a sulfonyl chloride. |
| Low nucleophilicity of the pyrazine nitrogen. | Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to increase the nucleophilicity of the nitrogen. The use of stronger bases like sodium hydride (NaH) may be possible but should be approached with caution due to potential side reactions. | |
| Protecting group is cleaved during a subsequent reaction step | The protecting group is not stable under the reaction conditions. | Choose a more robust protecting group that is orthogonal to the reaction conditions. For example, if your subsequent step involves acidic conditions that would cleave a Boc group, consider using a Cbz group, which is stable to acid but removed by hydrogenolysis. |
| Ring opening or rearrangement of the triazolopyrazine core during deprotection | The deprotection conditions are too harsh. Some fused 1,2,4-triazoles have been reported to undergo ring opening under strongly alkaline conditions.[1] | Use a protecting group that can be removed under mild, neutral conditions. For instance, an Alloc group can be removed with a palladium catalyst, and a Teoc group can be cleaved with fluoride ions.[2][3] |
| The triazolopyrazine ring system itself is unstable to the reagents. | Screen a variety of deprotection conditions on a small scale to find the mildest method that effectively removes the protecting group without degrading the core structure. Consider using scavenger resins to remove reactive byproducts. | |
| Incomplete deprotection | The deprotection reaction has not gone to completion. | Increase the reaction time, temperature, or the amount of deprotection reagent. However, be mindful of potential side reactions with prolonged reaction times or harsher conditions. |
| The catalyst (if used) is poisoned or inactive. | Use fresh catalyst and ensure the reaction is free of catalyst poisons such as sulfur-containing compounds. | |
| Difficulty in purifying the deprotected product | The deprotected amine is highly polar and water-soluble. | Use reverse-phase chromatography or ion-exchange chromatography for purification. Alternatively, consider converting the free amine into a salt (e.g., hydrochloride or trifluoroacetate) to aid in precipitation and handling. |
Frequently Asked Questions (FAQs)
Q1: What are some suitable alternatives to the Boc protecting group for 4,6,7-trihydro-1,2,3-triazolo[1,5-a]pyrazine?
A1: Several alternative protecting groups offer orthogonal deprotection strategies, which is crucial for multi-step syntheses.[2] The choice of protecting group will depend on the planned subsequent reaction steps. Some common alternatives include:
-
Carboxybenzyl (Cbz or Z): Stable to acidic and basic conditions, removed by catalytic hydrogenolysis.[4][5]
-
9-Fluorenylmethoxycarbonyl (Fmoc): Stable to acidic conditions, removed by mild base (e.g., piperidine).[6][7] Caution is advised due to the potential for ring instability of the triazolopyrazine core under basic conditions.[1]
-
Allyloxycarbonyl (Alloc): Stable to acidic and basic conditions, removed by palladium-catalyzed reactions.[2]
-
2-(Trimethylsilyl)ethoxycarbonyl (Teoc): Stable to a wide range of conditions, cleaved by fluoride ions (e.g., TBAF).[3]
-
Benzyl (Bn): A simple and robust protecting group, removed by catalytic hydrogenolysis.
-
Sulfonyl groups (e.g., Tosyl, Ts): Very stable, but require harsh conditions for removal (e.g., strong acid or reducing agents), which may not be compatible with the triazolopyrazine core.
Q2: How do I choose the best protecting group for my synthetic route?
A2: The selection of a protecting group should be based on the principle of orthogonality.[8] The protecting group should be stable to the reaction conditions planned for subsequent steps and should be removable under conditions that do not affect other functional groups in the molecule. The following decision-making workflow can be a helpful guide:
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of Teoc Protecting Group [en.highfine.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antifungal Activity of Fmoc-Protected 1,2,4-Triazolyl-α-Amino Acids and Their Dipeptides Against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protecting group - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Triazolopyrazine Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of triazolopyrazine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for synthesizing the triazolopyrazine core?
A1: Common starting materials for the synthesis of the[1][2][3]triazolo[4,3-a]pyrazine core include 2,3-dichloropyrazine[4][5] or ethyl trifluoroacetate[6]. Another approach involves using 3-trifluoromethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-α]pyrazine hydrochloride for further derivatization.[1]
Q2: My reaction to form the triazolopyrazine ring is giving a low yield. What are the potential causes and how can I improve it?
A2: Low yields in triazolopyrazine synthesis can arise from several factors. Here are some common causes and troubleshooting tips:
-
Incomplete Reaction: The cyclization step may not be proceeding to completion. Consider extending the reaction time or moderately increasing the temperature.[7] Ensure efficient stirring to improve reaction kinetics.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and catalyst is critical. It is advisable to screen different solvents. For instance, aprotic polar solvents like acetonitrile (CH3CN) have been shown to be optimal in similar heterocyclic syntheses.[8]
-
Side Reactions: The formation of unwanted side products can consume starting materials. Analyze your crude product by LC-MS or NMR to identify potential side products and adjust reaction conditions to minimize their formation.[2][7]
-
Degradation of Product: Triazolopyrazine derivatives can be sensitive to harsh reaction or workup conditions. Employ milder reagents and conditions when possible, and avoid highly acidic or basic conditions during workup if your product is susceptible to degradation.[7]
Q3: I am observing significant side product formation in my reaction. How can I minimize this?
A3: Side product formation is a common issue. Here are some strategies to improve the selectivity of your reaction:
-
Control of Reaction Temperature: Some reactions are highly sensitive to temperature. Running the reaction at a lower temperature may help to reduce the rate of side product formation. For example, in the synthesis of 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine, the addition of reagents is performed at low temperatures (10 °C).[6]
-
Purity of Starting Materials: Impurities in your starting materials can lead to unwanted side reactions. Ensure the purity of your reagents before starting the reaction.[9]
-
Reaction Condition Optimization: A systematic optimization of parameters such as temperature, catalyst loading, and reaction time can help improve the selectivity towards the desired product.[7]
Q4: I am having trouble with the purification of my triazolopyrazine derivative. What purification techniques are recommended?
A4: Purification of triazolopyrazine derivatives typically involves column chromatography. Here are some tips:
-
Column Chromatography: Silica gel column chromatography is a common method for purification.[1][6] The choice of eluent is crucial and should be optimized based on the polarity of your compound. Common solvent systems include mixtures of chloroform/methanol[1] or ethyl acetate/cyclohexane.[6]
-
Recrystallization: If your product is a solid, recrystallization can be an effective purification method.
-
Alternative Stationary Phases: If standard normal-phase chromatography is not effective, consider using reverse-phase chromatography with a C18-bonded silica column.[9]
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo pyrazine Derivatives
This guide addresses low yields in the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-α]pyrazine hydrochloride with isocyanates.
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Extend the reaction time from 5 hours up to 8 hours and monitor the progress by TLC.[1] |
| Suboptimal Base Amount | Ensure the correct molar ratio of triethylamine (1.5 mmol) to the starting hydrochloride salt (1 mmol) is used to effectively neutralize the HCl and facilitate the reaction.[1] |
| Moisture in Reaction | Use anhydrous dichloromethane (DCM) as the solvent to prevent hydrolysis of the isocyanate. |
| Low Reactivity of Isocyanate | For less reactive isocyanates, a slight increase in temperature (e.g., to 40 °C) may be beneficial. |
Issue 2: Formation of Unexpected Side Products in Late-Stage Functionalization
This guide pertains to unexpected side products during photoredox-catalyzed reactions on the triazolopyrazine scaffold.[2]
| Potential Cause | Troubleshooting Step |
| Photodegradation | Reduce the light intensity. For example, decreasing the light intensity from 45 to 20 W/cm2 has been shown to improve the yield of some methylated derivatives.[2] |
| Radical Disproportionation | The formation of dechlorinated products can occur through radical disproportionation.[2] This is an inherent reactivity of the radical intermediates and may be difficult to avoid completely. Consider if the dechlorinated product can be separated during purification. |
| Competitive Nucleophiles | In reactions involving alkoxides, the presence of water can lead to the formation of hydroxylated side products.[2] Ensure anhydrous conditions are maintained. |
Experimental Protocols
Protocol 1: Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo pyrazine Derivatives[1]
-
To a suspension of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-α]pyrazine hydrochloride (1 mmol) in dichloromethane (DCM, 10 mL) at room temperature, add triethylamine (1.5 mmol).
-
Add the corresponding isocyanate (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Evaporate the solvent from the combined organic layers and purify the crude product by column chromatography over silica gel using a chloroform:methanol (9:1) mixture as the eluent.
Protocol 2: Synthesis of Ether-Substituted Triazolopyrazines[2]
-
Dissolve the starting chloro-triazolopyrazine scaffold (1 equivalent) in toluene.
-
Add the desired alcohol (e.g., 2-phenylethanol), potassium hydroxide (KOH), and 18-crown-6.
-
Briefly heat the reaction mixture.
-
Monitor the reaction by LCMS.
-
Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by a suitable method, such as HPLC.
Protocol 3: Synthesis of the[1][2][3]triazolo[4,3-a]pyrazine Core[4][5]
-
Start with 2,3-dichloropyrazine.
-
Perform a nucleophilic substitution with hydrazine hydrate in ethanol at reflux (85 °C) to form the hydrazine intermediate.
-
Cyclize the intermediate with triethoxymethane at 80 °C (reflux) to obtain the[1][2][3]triazolo[4,3-a]pyrazine core.
Data Presentation
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Yield (%) |
| 1 | DCM | 57 |
| 2 | CH3CN | 85 |
| 3 | THF | 72 |
| 4 | Toluene | 65 |
| 5 | 1,4-Dioxane | 78 |
Note: This table is a representative example based on general findings that aprotic polar solvents can be optimal.[8] Actual yields will vary depending on the specific substrates and other reaction conditions.
Visualizations
Caption: Workflow for the synthesis of 3-trifluoromethyl-5,6-dihydro-[1][2][3]triazolo pyrazine derivatives.
Caption: Logical troubleshooting workflow for low reaction yields in triazolopyrazine synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Characterization of unexpected byproducts in triazolopyrazine synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of triazolopyrazines. Our aim is to help you identify and characterize unexpected byproducts, optimize your reaction conditions, and improve the overall efficiency and success of your synthetic routes.
Troubleshooting Guides
This section is designed to help you diagnose and resolve specific issues you may encounter in your experiments.
Issue 1: Low Yield of the Desired Triazolopyrazine Product
Q: My reaction is resulting in a low yield of the target triazolopyrazine. What are the potential causes and how can I improve it?
A: Low yields in triazolopyrazine synthesis can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
| Cause | Troubleshooting Recommendation |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- If the reaction has stalled, consider extending the reaction time.- A modest increase in reaction temperature may also drive the reaction to completion. Be cautious, as higher temperatures can sometimes lead to byproduct formation. |
| Purity of Starting Materials | - Ensure the purity of your starting materials, such as 2-hydrazinopyrazine and the cyclizing reagent (e.g., orthoesters, carboxylic acids). Impurities can lead to unwanted side reactions.- Use freshly opened or purified hydrazine, as it can degrade over time. |
| Suboptimal Reaction Conditions | - Solvent: The choice of solvent can significantly impact the reaction outcome. If solubility is an issue, screen alternative solvents.- Temperature: Optimize the reaction temperature. Running the reaction too cold may slow it down, while excessive heat can cause decomposition of reactants or products.[1] |
| Product Degradation | - The desired triazolopyrazine may be unstable under the reaction or workup conditions. Analyze aliquots of the reaction mixture at different time points to check for product degradation. |
| Inefficient Workup and Purification | - Losses can occur during extraction and purification steps. Ensure efficient extraction by selecting the appropriate solvent and performing multiple extractions.- Optimize your purification method (e.g., column chromatography, recrystallization) to minimize product loss. |
Issue 2: Formation of an Unexpected Isomer - The Dimroth Rearrangement
Q: I have isolated a product with the correct mass for my target triazolopyrazine, but the spectroscopic data (NMR) is inconsistent with the expected structure. Could it be an isomer?
A: Yes, it is highly likely you have formed an isomeric byproduct through a Dimroth rearrangement. This is a common rearrangement in the synthesis of[2][3][4]triazolo[4,3-a]pyrazines, leading to the thermodynamically more stable[2][3][4]triazolo[1,5-a]pyrazine isomer.[3][5]
Mechanism of Dimroth Rearrangement:
The Dimroth rearrangement typically proceeds through a ring-opening/ring-closing mechanism, often catalyzed by acid or base, or induced by heat.[6][7] The presence of certain substituents can also facilitate this rearrangement.[3]
Caption: General pathway of the Dimroth rearrangement.
Troubleshooting and Control:
| Factor | Recommendation to Minimize Rearrangement |
| Reaction Temperature | - Conduct the reaction at the lowest possible temperature that allows for the formation of the desired product. Higher temperatures often favor the Dimroth rearrangement.[8] |
| pH of the Reaction Medium | - If possible, maintain a neutral pH. Both acidic and basic conditions can catalyze the rearrangement.[3] |
| Reaction Time | - Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time for the rearrangement to occur. |
| Solvent | - The polarity of the solvent can influence the rate of rearrangement. Consider screening different solvents.[5] |
Characterization of Dimroth Isomers:
The two isomers can typically be distinguished by NMR spectroscopy. The chemical shifts of the protons on the pyrazine ring will be different for the two isomers.[3]
Issue 3: Unexpected Substitution Pattern - tele-Substitution
Q: In the reaction of a 5-halo-triazolopyrazine with a nucleophile, I am observing substitution at a position other than the carbon bearing the halogen. Why is this happening?
A: You are likely observing a tele-substitution, an unusual but documented phenomenon in the triazolopyrazine series.[4][9] Instead of the expected ipso-substitution at C5, the nucleophile attacks at a different position, often C8, leading to a rearranged product.
Proposed Mechanism of tele-Substitution:
The mechanism is believed to involve an addition-elimination pathway, where the nucleophile adds to the pyrazine ring, followed by a rearrangement and elimination of the halide.[4]
Caption: General pathway for tele-substitution.
Factors Influencing tele-Substitution:
| Factor | Conditions Favoring tele-Substitution |
| Nucleophile | - "Softer" nucleophiles (e.g., amines, thiols) are more prone to tele-substitution than "harder" nucleophiles (e.g., alkoxides).[4] |
| Base | - Using a decreased amount of base can favor the tele-substitution pathway.[4] |
| Solvent | - Less polar solvents tend to promote tele-substitution.[4] |
| Leaving Group | - The tendency for tele-substitution increases with larger halogens (I > Br > Cl).[4] |
Frequently Asked Questions (FAQs)
Q1: What are some other common, unexpected byproducts in triazolopyrazine synthesis?
A1: Besides the Dimroth rearrangement and tele-substitution products, you may encounter:
-
N,N-Disubstituted Products: In reactions involving amines, it's possible to get disubstitution, especially if the molar ratio of the amine to the electrophile is not carefully controlled.[10]
-
Hydrolysis Products: If water is present in the reaction mixture, hydrolysis of starting materials (e.g., 2-hydrazinopyrazine) or intermediates can occur.
-
Products from Disproportionation Reactions: In some cases, particularly in radical reactions, byproducts arising from disproportionation have been observed.[11][12]
Q2: How can I best characterize these unexpected byproducts?
A2: A combination of analytical techniques is essential for unambiguous structure elucidation:
-
Mass Spectrometry (MS): Provides the molecular weight of the byproduct, confirming it is an isomer of the expected product or has a different molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the connectivity of atoms and the exact substitution pattern.
-
X-ray Crystallography: If a suitable crystal can be obtained, this technique provides definitive proof of the molecular structure.
Q3: My reaction is very slow or not proceeding at all. What should I check?
A3:
-
Reagent Activity: Ensure your reagents are active. For example, some cyclizing reagents can degrade upon storage.
-
Temperature: The reaction may require heating. Gradually increase the temperature while monitoring for product formation and potential decomposition.
-
Catalyst: If the reaction is catalyzed, ensure the catalyst is active and used in the correct amount.
Experimental Protocols
General Procedure for the Synthesis of a[2][3][4]Triazolo[4,3-a]pyrazine from 2-Hydrazinopyrazine
This is a general guideline and may require optimization for your specific substrates.
-
Reaction Setup: To a solution of 2-hydrazinopyrazine (1.0 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or an orthoester in excess), add the cyclizing reagent (e.g., an orthoester for an unsubstituted triazole ring, or a carboxylic acid/acid chloride for a substituted triazole ring) (1.0-1.2 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates. Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel, recrystallization, or preparative HPLC to afford the desired triazolopyrazine.
Workflow for Identification and Characterization of an Unexpected Byproduct
Caption: A systematic workflow for byproduct identification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benthamscience.com [benthamscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 7. starchemistry888.com [starchemistry888.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3- a]pyrazine-Based Antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to TFA vs. HCl for Boc Deprotection of Triazolopyrazines
For researchers, scientists, and drug development professionals working with triazolopyrazine scaffolds, the removal of the tert-butoxycarbonyl (Boc) protecting group is a pivotal step in multi-step syntheses. The choice of acidic reagent for this deprotection, typically between trifluoroacetic acid (TFA) and hydrochloric acid (HCl), can significantly impact reaction efficiency, yield, and the integrity of the final product. This guide provides an objective comparison of TFA and HCl for the Boc deprotection of triazolopyrazines, supported by general experimental data and detailed methodologies.
Triazolopyrazines are electron-deficient heterocyclic systems, a characteristic that can render them susceptible to degradation under harsh acidic conditions. Therefore, the selection of the deprotection method requires careful consideration of the specific substrate and the presence of other acid-labile functional groups.
Quantitative Comparison of TFA and HCl for Boc Deprotection
The following table summarizes the key parameters for Boc deprotection using TFA and HCl. While direct comparative data for triazolopyrazines is limited in the literature, this table is based on general observations for the deprotection of various amines and N-heterocyclic compounds.[1]
| Parameter | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Conditions | 20-50% in CH₂Cl₂ (DCM) or neat | 1.25M - 4M in dioxane, methanol, or ethyl acetate |
| Reaction Time | Generally rapid (30 minutes to a few hours) | Can range from 30 minutes to several hours depending on concentration and substrate |
| Yield | Typically high to quantitative | Typically high to quantitative |
| Product Purity | Generally high, though the resulting trifluoroacetate salt can sometimes be challenging to crystallize and may be hygroscopic. | Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which can aid in purification by precipitation.[2] |
| Selectivity | Can be less selective, potentially cleaving other acid-sensitive groups. | Can offer better selectivity. For instance, HCl in dioxane is known to selectively deprotect N-Boc groups in the presence of tert-butyl esters. |
| Side Reactions | The intermediate tert-butyl cation can lead to alkylation of nucleophilic sites. Scavengers like triethylsilane or anisole are sometimes used. | Similar potential for tert-butyl cation-mediated side reactions. |
| Work-up | Typically involves evaporation of TFA and solvent, followed by aqueous work-up or precipitation. Residual TFA can be difficult to remove. | Often involves precipitation of the hydrochloride salt, which can be isolated by filtration.[2] |
| Handling | Highly corrosive and volatile. Requires careful handling in a fume hood. | Corrosive. HCl solutions in organic solvents are also volatile and require careful handling. |
Experimental Protocols
Detailed methodologies for Boc deprotection using TFA and HCl are presented below. Researchers should optimize these general protocols for their specific triazolopyrazine substrates.
Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol outlines a general procedure for the removal of a Boc group from a triazolopyrazine derivative using a solution of TFA in DCM.[1]
Materials:
-
Boc-protected triazolopyrazine
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected triazolopyrazine in anhydrous DCM (a typical concentration is 0.1 M).
-
To the stirred solution, add TFA to a final concentration of 20-50% (v/v) at room temperature. The addition can be done at 0 °C to control any initial exotherm.
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours.
-
Monitor the reaction progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
For work-up, dissolve the residue in an organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the acid, followed by a wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected triazolopyrazine.
Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol describes a common and efficient method for Boc deprotection that often yields the hydrochloride salt of the deprotected amine, which can simplify purification.[2]
Materials:
-
Boc-protected triazolopyrazine
-
4M HCl in 1,4-dioxane
-
Anhydrous diethyl ether or other suitable anti-solvent
-
Filtration apparatus
Procedure:
-
Dissolve the Boc-protected triazolopyrazine in a minimal amount of 4M HCl in 1,4-dioxane.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.
-
Monitor the reaction for completion by TLC or LC-MS.
-
The hydrochloride salt of the deprotected triazolopyrazine may precipitate out of the solution during the reaction.
-
If precipitation occurs, add an anhydrous anti-solvent like diethyl ether to ensure complete precipitation.
-
Collect the solid product by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.
Mandatory Visualizations
General Experimental Workflow for Boc Deprotection
Caption: A general experimental workflow for the Boc deprotection of triazolopyrazines.
Decision Pathway for Reagent Selection
References
A Comparative Guide to the Reactivity of Triazolo[1,5-a]pyrazine and Triazolo[4,3-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of two isomeric heterocyclic scaffolds: triazolo[1,5-a]pyrazine and triazolo[4,3-a]pyrazine. Understanding the distinct reactivity profiles of these isomers is crucial for their application in medicinal chemistry and materials science. This document summarizes key differences in their behavior towards electrophilic and nucleophilic reagents, supported by available experimental data and established reaction pathways.
Introduction to the Isomers
Triazolo[1,5-a]pyrazine and triazolo[4,3-a]pyrazine are nitrogen-rich bicyclic heterocycles that serve as important pharmacophores in drug discovery.[1] Their structural differences, specifically the position of the nitrogen atom in the five-membered triazole ring, lead to significant variations in their electronic properties and, consequently, their chemical reactivity. The triazolo[1,5-a]pyrazine isomer is generally considered to be the more thermodynamically stable of the two. This stability difference is highlighted by the propensity of the triazolo[4,3-a]pyrazine system to undergo a Dimroth rearrangement to the more stable triazolo[1,5-a]pyrazine form under certain conditions.[2]
Electrophilic Substitution Reactions
Direct comparative studies on the electrophilic substitution of the parent triazolo[1,5-a]pyrazine and triazolo[4,3-a]pyrazine are limited in the available literature. However, insights into their reactivity can be gleaned from studies on related fused systems.
For the triazolo[4,3-a]pyrazine scaffold, studies on the closely related pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine system indicate that the pyrazine ring is susceptible to electrophilic attack. Bromination, iodination, and nitration of this system have been shown to occur at the C6 position of the pyrimidine ring, which is analogous to the C6 position of the pyrazine ring in triazolo[4,3-a]pyrazine.[3]
For triazolo[1,5-a]pyrazine , the existence of compounds such as 6,8-dibromo-2-methyl-[3][4][5]triazolo[1,5-a]pyrazine suggests that this isomer also undergoes electrophilic bromination.[6]
Table 1: Comparison of Electrophilic Substitution Reactions
| Reaction | Reagent/Conditions | triazolo[1,5-a]pyrazine Derivative | triazolo[4,3-a]pyrazine Derivative | Reference |
| Bromination | Br₂ / Acetic Acid | 6,8-Dibromo derivative (inferred) | 6-Bromo derivative (inferred from pyrazolo-fused system) | [3][6] |
| Iodination | ICl / Acetic Acid | Not reported | 6-Iodo derivative (inferred from pyrazolo-fused system) | [3] |
| Nitration | HNO₃ / H₂SO₄ | Not reported | 6-Nitro derivative (inferred from pyrazolo-fused system) | [3] |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) reactions are particularly relevant for the functionalization of these heterocycles, especially when a halogen substituent is present on the pyrazine ring.
Triazolo[4,3-a]pyrazine has been the subject of more extensive studies in this area. A notable feature of 5-halo-triazolo[4,3-a]pyrazines is their propensity to undergo tele-substitution. In these reactions, the incoming nucleophile attacks the C8 position, leading to the displacement of the halogen at the C5 position.[4] This unusual reactivity pattern is attributed to the electronic distribution within the molecule. The outcome of the reaction (ipso- versus tele-substitution) can be influenced by the nature of the nucleophile, the halogen, and the reaction conditions.[4]
For triazolo[1,5-a]pyrazine , while direct experimental data on SNAr reactions of the parent halogenated system is scarce, the analogous triazolo[1,5-a]pyrimidine system is known to undergo nucleophilic substitution.
Table 2: Comparison of Nucleophilic Aromatic Substitution (SNAr) Reactions
| Substrate | Nucleophile | Product | Comments | Reference |
| 5-Halo-triazolo[4,3-a]pyrazine | Amines, Thiols, Alcohols | 8-Substituted-triazolo[4,3-a]pyrazine (tele-substitution) | The major product is often the result of tele-substitution, with the ratio of ipso to tele product depending on the reaction conditions. | [4] |
| Halo-triazolo[1,5-a]pyrazine | Various Nucleophiles | Substituted-triazolo[1,5-a]pyrazine (inferred) | Reactivity is inferred from related systems; specific regioselectivity is not well-documented for the parent system. |
Dimroth Rearrangement: A Key Reactivity Difference
A significant distinction in the reactivity of these two isomers is the ability of triazolo[4,3-a]pyrazines to undergo a Dimroth rearrangement to the more thermodynamically stable triazolo[1,5-a]pyrazine isomers.[5][7] This rearrangement involves the opening of the triazole ring followed by recyclization. The reaction is often facilitated by acid, base, or heat.[8]
Figure 1: Simplified schematic of the Dimroth rearrangement pathway.
This rearrangement is a crucial consideration in the synthesis and derivatization of triazolo[4,3-a]pyrazines, as it can lead to the formation of the isomeric [1,5-a] product.
Experimental Protocols
Electrophilic Bromination of a Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine[3]
Materials:
-
5-Aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine (1 mmol)
-
Bromine (1.2 mmol)
-
Glacial Acetic Acid (20 mL)
Procedure:
-
Suspend the pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidine derivative in glacial acetic acid (10 mL).
-
Slowly add a solution of bromine in glacial acetic acid (10 mL) to the suspension with stirring.
-
Continue stirring at room temperature for 3 hours.
-
Collect the precipitated product by filtration.
-
Wash the solid with water, dry, and recrystallize from a suitable solvent (e.g., ethanol) to yield the 6-bromo derivative.
Figure 2: Workflow for the electrophilic bromination of a triazolo[4,3-a]pyrazine analog.
Nucleophilic Substitution (tele-Substitution) of 5-Chloro-3-(4-chlorophenyl)-[3][4][5]triazolo[4,3-a]pyrazine[4]
Materials:
-
5-Chloro-3-(4-chlorophenyl)-[3][4][5]triazolo[4,3-a]pyrazine
-
Amine nucleophile (e.g., phenethylamine)
-
Toluene (optional, for reflux conditions)
Procedure:
-
Dissolve the 5-chloro-triazolo[4,3-a]pyrazine derivative in the amine nucleophile (used in excess as both reactant and solvent).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Alternatively, the reaction can be performed under reflux in a solvent like toluene.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product can be isolated and purified by standard chromatographic techniques to yield the 8-amino substituted product.
Figure 3: Logical workflow for the tele-substitution reaction.
Summary of Reactivity Comparison
Table 3: Key Reactivity Differences
| Feature | triazolo[1,5-a]pyrazine | triazolo[4,3-a]pyrazine |
| Thermodynamic Stability | More stable | Less stable |
| Electrophilic Substitution | Likely occurs on the pyrazine ring (e.g., bromination at C6 and C8). | Likely occurs on the pyrazine ring (e.g., at C6). |
| Nucleophilic Substitution | Expected on halo-derivatives. | Prone to tele-substitution on 5-halo derivatives, yielding 8-substituted products. |
| Dimroth Rearrangement | Does not undergo rearrangement. | Can rearrange to the [1,5-a] isomer. |
Conclusion
The triazolo[1,5-a]pyrazine and triazolo[4,3-a]pyrazine isomers exhibit distinct reactivity profiles that are essential to consider during synthetic planning. The greater thermodynamic stability of the [1,5-a] isomer and the propensity of the [4,3-a] isomer to undergo the Dimroth rearrangement and tele-substitution reactions are key differentiating features. While direct comparative data on the parent systems is an area for future research, the available information on related derivatives provides a strong foundation for predicting their chemical behavior and strategically employing them in the synthesis of novel compounds.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benthamscience.com [benthamscience.com]
- 6. 1198475-31-8|6,8-Dibromo-2-methyl-[1,2,4]triazolo[1,5-a]pyrazine|BLD Pharm [bldpharm.com]
- 7. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 8. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine. Due to the limited availability of published experimental data for this specific compound, this guide leverages data from structurally similar triazolopyrazine derivatives to provide a representative analysis. The information herein is intended to serve as a reference for researchers engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.
I. Introduction to Spectroscopic Analysis in Drug Discovery
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in modern drug discovery and development. They provide detailed information about the molecular structure, functional groups, and molecular weight of a compound, which is crucial for confirming its identity, purity, and stability.
-
NMR Spectroscopy provides insight into the chemical environment of individual atoms.
-
IR Spectroscopy is used to identify the presence of specific functional groups.
-
Mass Spectrometry determines the molecular weight and can provide information about the molecular formula and fragmentation pattern.
II. Comparative Spectroscopic Data
The following tables summarize the expected and observed spectroscopic data for this compound based on the analysis of analogous compounds.
Table 1: Comparative ¹H NMR Data of Triazolopyrazine Derivatives
| Compound/Fragment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Notes |
| This compound (Expected) | ||||
| Boc (t-butyl) | ~1.5 | s | - | 9H, characteristic singlet of the Boc protecting group. |
| CH₂ (C4) | ~4.2 | t | ~6 | 2H, adjacent to a nitrogen atom. |
| CH₂ (C6) | ~4.9 | s | - | 2H, deshielded by adjacent nitrogen atoms. |
| CH₂ (C7) | ~3.9 | t | ~6 | 2H, adjacent to a nitrogen atom. |
| CH (Triazole) | ~8.0 | s | - | 1H, aromatic proton of the triazole ring. |
| tert-Butyl 8-Oxo-3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | 1.51 | s | - | 9H, Boc group.[4] |
| 4.15 | t | 5.6 | 2H, CH₂.[4] | |
| 4.88 | s | - | 2H, CH₂.[4] |
Table 2: Comparative ¹³C NMR Data of Triazolopyrazine Derivatives
| Compound/Fragment | Chemical Shift (δ) ppm | Notes |
| This compound (Expected) | ||
| Boc (C(CH₃)₃) | ~28 | Carbon of the t-butyl group. |
| Boc (C=O) | ~155 | Carbonyl carbon of the Boc group. |
| Boc (C(CH₃)₃) | ~81 | Quaternary carbon of the Boc group. |
| CH₂ (C4) | ~40 | |
| CH₂ (C6) | ~45 | |
| CH₂ (C7) | ~42 | |
| C (Triazole) | ~130 | Aromatic carbon of the triazole ring. |
| C (Triazole-Pyrazine Fusion) | ~145 | |
| tert-Butyl 8-Oxo-3-(trifluoromethyl)-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | 28.2 | C(CH₃)₃.[4] |
| 81.9 | C(CH₃)₃.[4] | |
| 154.2 | C=O.[4] | |
| 39.5, 41.2, 43.8 | CH₂ carbons.[4] | |
| 118.8 (q, J=270 Hz) | CF₃.[4] | |
| 143.2 (q, J=39 Hz) | C-CF₃.[4] | |
| 145.1 | Triazole carbon.[4] |
Table 3: Comparative IR and MS Data
| Spectroscopic Technique | Characteristic Peaks/Values | Notes |
| IR (Infrared) Spectroscopy (Expected) | ||
| C-H (alkane) | 2850-3000 cm⁻¹ | Stretching vibrations of C-H bonds in the saturated pyrazine ring. |
| C=O (carbamate) | 1680-1700 cm⁻¹ | Strong absorption characteristic of the Boc protecting group's carbonyl. |
| C-N | 1000-1350 cm⁻¹ | Stretching vibrations. |
| N=N (triazole) | 1400-1500 cm⁻¹ | Stretching vibration of the triazole ring. |
| MS (Mass Spectrometry) (Expected) | ||
| Molecular Ion [M]⁺ | m/z = 224.13 | Based on the molecular formula C₁₀H₁₆N₄O₂. |
| [M-Boc+H]⁺ | m/z = 125.08 | Fragmentation corresponding to the loss of the Boc group. |
| [M-C₄H₉]⁺ | m/z = 167.07 | Loss of the t-butyl group. |
III. Experimental Protocols
Detailed experimental protocols are essential for reproducible results. The following are generalized procedures for the spectroscopic analysis of heterocyclic compounds.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Typical parameters: pulse width of 30-45 degrees, relaxation delay of 1-2 seconds, and acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or tetramethylsilane (TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse width of 30-45 degrees, relaxation delay of 2-5 seconds.
-
A larger number of scans is typically required compared to ¹H NMR.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Liquid/Solution: Place a drop of the neat liquid or a concentrated solution in a suitable solvent between two salt plates (e.g., NaCl, KBr).
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum.
-
The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF).
-
Data Acquisition:
-
Introduce the sample solution into the ion source.
-
Acquire the mass spectrum in positive or negative ion mode.
-
The resulting spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
-
IV. Visualization of Experimental Workflow and Structural Elucidation
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of combining data to confirm a chemical structure.
Caption: General experimental workflow for spectroscopic analysis.
Caption: Logical flow for structural elucidation using combined spectroscopic data.
V. Conclusion
While direct experimental data for this compound is not widely published, a comprehensive analysis of related structures provides a strong predictive framework for its spectroscopic properties. The data and protocols presented in this guide offer a valuable resource for researchers working with this and similar triazolopyrazine scaffolds, aiding in the efficient and accurate characterization of these important heterocyclic compounds.
References
- 1. Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Comprehensive UHPLC–MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-deriv… [ouci.dntb.gov.ua]
- 4. tert-Butyl 8-Oxo-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate | C11H13F3N4O3 | CID 68525157 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Purity Analysis of Synthetic 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine and Alternative Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity analysis of synthetic 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine against alternative heterocyclic scaffolds commonly employed in drug discovery, particularly as kinase inhibitors. The following sections detail the experimental protocols for purity determination, present comparative data, and visualize the relevant analytical workflow and a key biological signaling pathway.
The triazolopyrazine scaffold is a key pharmacophore in a variety of biologically active molecules, with applications as antidiabetic, anti-malarial, and anti-cancer agents.[1] Given its therapeutic potential, ensuring the purity of synthesized derivatives is of paramount importance for reliable biological evaluation and further development.
Alternative Scaffolds for Comparison
For a comprehensive comparison, two alternative heterocyclic scaffolds, also recognized as "privileged structures" in kinase inhibitor design, have been selected:
-
Pyrazolopyridines: These bicyclic heterocycles are bioisosteres of adenine and serve as effective hinge-binders in kinase inhibitors.[2]
-
Pyrazolo[3,4-d]pyrimidines: This scaffold is also an isostere of the adenine ring of ATP, allowing molecules to mimic hinge region binding interactions in kinase active sites.[3]
The purity of these scaffolds is equally critical for their progression as drug candidates.
Data Presentation: Purity Comparison
The following table summarizes the typical purity levels of the target compound and its alternatives, as determined by High-Performance Liquid Chromatography (HPLC). It is important to note that the purity of a synthesized compound can vary depending on the synthetic route and purification methods employed. The data presented here is a representative compilation from various studies on similar compounds.
| Compound Class | Representative Scaffold | Typical Purity (%) by HPLC | Common Impurities/Side-Products |
| Triazolopyrazines | This compound | > 95% | Incomplete cyclization precursors, de-Boc-protected analog, regioisomers, residual solvents. |
| Pyrazolopyridines | Substituted Pyrazolo[3,4-b]pyridine | > 95% | Starting materials (e.g., aminopyrazoles), regioisomeric products, by-products from side reactions. |
| Pyrazolo[3,4-d]pyrimidines | Substituted Pyrazolo[3,4-d]pyrimidine | > 95% | Unreacted intermediates, products of N-alkylation at different positions, oxidation products. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the purity analysis of this compound and its alternatives.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is suitable for the quantitative analysis of the purity of the target compound and its alternatives.
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10-90% B (linear gradient)
-
25-30 min: 90% B (isocratic)
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is employed to identify the potential impurities and degradation products.
-
Instrumentation: An LC-MS system with an electrospray ionization (ESI) source.
-
LC Conditions: Same as the HPLC method described above.
-
MS Conditions:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
-
Data Analysis: The mass-to-charge ratio (m/z) of the peaks corresponding to impurities in the chromatogram are used to deduce their molecular weights and potential structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Estimation
¹H NMR spectroscopy is used for the structural confirmation of the synthesized compound and to detect the presence of any proton-containing impurities.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Analysis: The chemical shifts, coupling constants, and integration of the proton signals are analyzed to confirm the structure of the target compound. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can be performed using an internal standard to determine the absolute purity.
Visualizations
Workflow for Purity Analysis
Caption: Workflow for the purity analysis of synthesized heterocyclic compounds.
Simplified JAK-STAT Signaling Pathway
Many triazolopyrazine, pyrazolopyridine, and pyrazolo[3,4-d]pyrimidine derivatives are designed as inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway. This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors.[4]
References
A Comparative Guide to the Biological Activity of Novel Triazolopyrazine Compounds
The 1,2,4-triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities.[1] This guide provides a comparative analysis of recently developed triazolopyrazine derivatives, focusing on their anticancer, antibacterial, and antimalarial properties. The information is intended for researchers, scientists, and drug development professionals, offering a succinct overview of the performance of these novel compounds supported by experimental data.
Anticancer Activity
A significant area of research for triazolopyrazine derivatives has been in oncology, with many compounds designed as kinase inhibitors.[2][3]
Dual c-Met/VEGFR-2 Inhibitors
A series of[2][4][5]triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated as dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor progression and angiogenesis.[4][6] The lead compound, 17l , emerged as a potent inhibitor with promising antiproliferative activity against various cancer cell lines.
Table 1: In Vitro Antiproliferative and Kinase Inhibitory Activities of Selected Triazolopyrazine Derivatives [4][6]
| Compound | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Hela IC₅₀ (µM) | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (µM) |
| 17l | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | 26.00 | 2.6 |
| 17a | - | - | - | 55.00 | - |
| 17e | - | - | - | 77.00 | - |
| Foretinib (Control) | - | - | - | - | - |
IC₅₀ values represent the concentration required for 50% inhibition.
Compound 17l not only demonstrated excellent kinase inhibitory activity but also induced late apoptosis and cell cycle arrest in the G0/G1 phase in A549 lung cancer cells.[4][6] Western blot analysis confirmed its inhibitory effect on the c-Met signaling pathway within these cells.[4]
EGFR/AKT Pathway Inhibition
Other studies have explored pyrazolo-[4,3-e][2][4][5]triazolopyrimidine derivatives as potential anticancer agents.[7][8] One compound, in particular, exhibited potent antiproliferative activity against breast (HCC1937) and cervical (HeLa) cancer cell lines, which are known to express high levels of wild-type epidermal growth factor receptor (EGFR).[7][8] This compound was shown to inhibit the activation of EGFR and its downstream signaling proteins, AKT and ERK1/2.[7][8]
Table 2: Cytotoxicity of Pyrazolo-[4,3-e][2][4][5]triazolopyrimidine Derivatives Against Cancer Cell Lines [7]
| Compound | HCC1937 IC₅₀ (µM) | HeLa IC₅₀ (µM) | MCF7 IC₅₀ (µM) |
| 1 | < 50 | < 50 | < 50 |
| 2 | < 50 | < 50 | < 50 |
| 3 | < 50 | < 50 | < 50 |
Specific IC₅₀ values below 50 µM were not detailed in the provided abstract.
Antibacterial Activity
Novel triazolo[4,3-a]pyrazine derivatives have also been screened for their antibacterial properties. A recently synthesized series of fifteen compounds were tested against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli.[9][10]
Among the tested compounds, 2e showed the most promising and superior antibacterial activity, with minimum inhibitory concentrations (MICs) comparable to the first-line antibiotic ampicillin.[9][10]
Table 3: In Vitro Antibacterial Activity of Lead Triazolopyrazine Compound 2e [9][10]
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 2e | 32 | 16 |
| Ampicillin (Control) | - | Comparable to 2e |
Antimalarial Activity
The triazolopyrazine scaffold has also been investigated for its potential in treating malaria. Through late-stage functionalization of the Open Source Malaria (OSM) Series 4 scaffold, twelve new analogues were synthesized and evaluated for their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.[1][5][11]
Several of the synthesized compounds displayed moderate antimalarial activity, with IC₅₀ values ranging from 0.3 to over 20 µM.[1][11] Importantly, none of the compounds exhibited cytotoxicity against a human embryonic kidney cell line (HEK293) at concentrations up to 80 µM, indicating a favorable preliminary safety profile.[1]
Table 4: Antimalarial Activity and Cytotoxicity of New Triazolopyrazine Analogues [1][11]
| Compound | P. falciparum 3D7 IC₅₀ (µM) | P. falciparum Dd2 IC₅₀ (µM) | HEK293 Cytotoxicity (µM) |
| Series 4 Analogues | 0.3 - >20 | - | >80 |
Experimental Protocols
A summary of the key experimental methodologies used to evaluate the biological activities of these novel triazolopyrazine compounds is provided below.
Anticancer Activity Screening
-
MTT Assay for Cell Proliferation: This colorimetric assay was used to assess the antiproliferative activities of the synthesized compounds.[4]
-
Cancer cell lines (e.g., A549, MCF-7, HeLa) are cultured in an appropriate medium, such as DMEM or RPMI-1640, supplemented with 10% fetal bovine serum.[4]
-
Cells are incubated at 37°C in a 5% CO₂ environment.[4]
-
The cells are treated with varying concentrations of the test compounds.
-
After a specified incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells.
-
Viable cells with active mitochondrial reductases convert the MTT to formazan crystals, which are then solubilized.
-
The absorbance of the formazan solution is measured, which is proportional to the number of viable cells.
-
IC₅₀ values are calculated from the dose-response curves.
-
-
Kinase Inhibition Assay: The enzymatic inhibitory activity against specific kinases (e.g., c-Met, VEGFR-2) is determined to understand the mechanism of action.[4]
-
Western Blot Analysis: This technique is used to verify the effect of the compounds on specific signaling pathways. For instance, it was used to measure the levels of phosphorylated EGFR, AKT, and ERK1/2 to confirm inhibition of the EGFR signaling pathway.[7][8]
Antibacterial Activity Screening
-
Microbroth Dilution Method: This method was employed to determine the Minimum Inhibitory Concentration (MIC) of the compounds against bacterial strains.[10]
-
A serial dilution of the test compounds is prepared in a liquid growth medium in microtiter plates.
-
A standardized suspension of the target bacteria (S. aureus or E. coli) is added to each well.
-
The plates are incubated under appropriate conditions to allow for bacterial growth.
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
-
Visualizations
Signaling Pathway
Caption: c-Met/VEGFR-2 signaling pathway inhibited by triazolopyrazine compounds.
Experimental Workflow
Caption: General workflow for screening novel triazolopyrazine compounds.
References
- 1. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis and Biological Evaluation of Novel Pyrazolo[1,2,4]triazolopyrimidine Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparative study of triazolopyrimidine and triazolopyrazine scaffolds in medicinal chemistry
A Comparative Guide to Triazolopyrimidine and Triazolopyrazine Scaffolds in Medicinal Chemistry
Introduction
In the landscape of medicinal chemistry, nitrogen-rich heterocyclic compounds are of paramount importance due to their diverse pharmacological activities and ability to interact with a wide array of biological targets. Among these, triazolopyrimidine and triazolopyrazine scaffolds have emerged as privileged structures, serving as the core of numerous therapeutic agents. Their structural resemblance to endogenous purines allows them to function as effective biomimetics, while their unique electronic properties and synthetic tractability offer vast opportunities for chemical modification and optimization of drug-like properties.
This guide provides a comparative overview of triazolopyrimidine and triazolopyrazine scaffolds, focusing on their applications in different therapeutic areas. We will delve into their structure-activity relationships, present quantitative data from key studies, and provide insights into the experimental methodologies used for their evaluation.
Structural Overview
Both scaffolds are bicyclic aromatic systems containing a triazole ring fused to a six-membered diazine ring. The key difference lies in the arrangement of nitrogen atoms in the six-membered ring: pyrimidine in triazolopyrimidine and pyrazine in triazolopyrazine. This seemingly subtle structural alteration significantly influences the electronic distribution, physicochemical properties, and ultimately, the biological activity profile of the resulting compounds.
I. Oncology
Both triazolopyrimidine and triazolopyrazine scaffolds have been extensively explored as anticancer agents, primarily as kinase inhibitors, but also targeting other mechanisms like tubulin polymerization and epigenetic modulation.
Triazolopyrimidine in Oncology
The triazolopyrimidine core is a versatile scaffold for developing inhibitors of various protein kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR).[1][2] Additionally, compounds with this scaffold have been shown to act as tubulin polymerization promoters, exhibiting a unique mechanism of action.[3][4] More recently, they have also been investigated as inhibitors of epigenetic targets like Lysine-Specific Demethylase 1 (LSD1/KDM1A).[5]
Triazolopyrazine in Oncology
Triazolopyrazine derivatives have also demonstrated significant potential in cancer therapy. They have been successfully designed as dual inhibitors of c-Met and VEGFR-2, two key receptor tyrosine kinases involved in tumor growth, angiogenesis, and metastasis.[6] The scaffold's ability to effectively interact with the ATP-binding pocket of various kinases makes it a valuable starting point for the development of targeted cancer therapies.[7]
Comparative Data: Anticancer Activity
| Scaffold | Compound Example | Target(s) | Cell Line | Activity (IC₅₀) | Reference |
| Triazolopyrimidine | Compound 1 | EGFR | HCC1937 (Breast), HeLa (Cervical) | 7.01 µM (HCC1937), 11 µM (HeLa) | [1] |
| Triazolopyrimidine | Compound 13c | EGFR, HER-2, TOP-II | MCF-7 (Breast) | 2.42 µM (Cell), 0.087 µM (EGFR), 0.078 µM (HER-2) | [8] |
| Triazolopyrimidine | Compound C26 | LSD1/KDM1A | - | 1.72 µM | [5] |
| Triazolopyrazine | Compound 17l | c-Met, VEGFR-2 | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | 0.98 µM (A549), 1.05 µM (MCF-7), 1.28 µM (HeLa) | [6] |
| Triazolopyrazine | Compound 12e | c-Met | A549 (Lung), MCF-7 (Breast), HeLa (Cervical) | 1.06 µM (A549), 1.23 µM (MCF-7), 2.73 µM (HeLa) | [9] |
Note: Direct comparison of IC₅₀ values should be done with caution as experimental conditions may vary between studies.
Signaling Pathway: EGFR Inhibition
The diagram below illustrates the signaling pathway of the Epidermal Growth Factor Receptor (EGFR), a target for some triazolopyrimidine-based anticancer agents.[1]
II. Infectious Diseases
The triazolopyrimidine and triazolopyrazine scaffolds have been investigated for their activity against a range of pathogens, including parasites and bacteria.
Triazolopyrimidine in Infectious Diseases
Triazolopyrimidine derivatives have shown promise as antitrypanosomal agents, targeting the parasites responsible for Chagas disease and African sleeping sickness.[10] Their activity is mediated by the selective inhibition of the trypanosomatid proteasome.[10]
Triazolopyrazine in Infectious Diseases
The triazolopyrazine scaffold is a cornerstone of the Open Source Malaria (OSM) project, which aims to develop new antimalarial drugs.[11] Numerous triazolopyrazine-based compounds have demonstrated potent in vitro activity against Plasmodium falciparum, the parasite that causes malaria.[12][13][14] The proposed mechanism of action for some of these compounds is the inhibition of the parasite's Na+/H+ ATPase, PfATP4.[13]
Comparative Data: Anti-Infective Activity
| Scaffold | Compound Example | Target Organism | Activity (IC₅₀ / EC₅₀) | Reference |
| Triazolopyrimidine | Compound 20 | Trypanosoma cruzi | EC₅₀ = 36 nM | [10] |
| Triazolopyrazine | OSM Series 4 Compound | Plasmodium falciparum (3D7) | IC₅₀ values from 0.016 µM to >20 µM | [11] |
| Triazolopyrazine | Compound 2 | Plasmodium falciparum (3D7) | IC₅₀ = 0.301 µM | [11] |
Experimental Workflow: Antimalarial Screening
The following diagram outlines a typical workflow for screening compounds for antimalarial activity.
III. Neurological Disorders
Both scaffolds have shown potential in addressing neurological diseases by targeting specific receptors and enzymes in the central nervous system.
Triazolopyrimidine in Neurological Disorders
Triazolopyrimidines have been investigated for a variety of CNS targets. Their structural similarity to purines makes them suitable candidates for interacting with purinergic receptors, among others. They have been explored for conditions like Alzheimer's disease.[15]
Triazolopyrazine in Neurological Disorders
Triazolopyrazine derivatives have been developed as selective antagonists of the human adenosine A2A receptor (hA2A AR), which is a promising target for the treatment of Parkinson's disease.[7] By blocking this receptor, these compounds can help improve motor function. Additionally, they have been studied as inhibitors of the β-secretase 1 (BACE1) enzyme, which is involved in the formation of amyloid plaques in Alzheimer's disease.[7]
Comparative Data: Neurological Activity
| Scaffold | Compound Class | Target | Potential Indication | Key Finding | Reference |
| Triazolopyrimidine | Phenyl-triazolopyrimidines | TDP2 | Cancer (related to DNA repair) | Some derivatives show good cell permeability. | [15][16] |
| Triazolopyrazine | Triazolopyrazine derivatives | hA2A AR | Parkinson's Disease | Selective antagonists with potential to reduce side effects. | [7] |
| Triazolopyrazine | Triazolopyrazine derivatives | BACE1 | Alzheimer's Disease | Can reach the brain and show good activity in lab tests. | [7] |
IV. Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation of research findings. Below are representative methodologies for key assays mentioned in this guide.
In Vitro Anticancer Activity (MTT Assay)
This protocol is a general representation for assessing the cytotoxicity of compounds against cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7, HeLa) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds (triazolopyrimidine or triazolopyrazine derivatives) are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these concentrations for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C. The MTT is converted by viable cells into formazan crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.[6]
In Vitro Antimalarial Assay (SYBR Green I-based)
This protocol is commonly used to determine the antimalarial activity of compounds against P. falciparum.
-
Parasite Culture: Chloroquine-sensitive (3D7) or resistant (Dd2) strains of P. falciparum are cultured in human erythrocytes in RPMI-1640 medium supplemented with human serum.
-
Compound Preparation: Test compounds are serially diluted in 96-well plates.
-
Assay Initiation: Parasitized erythrocytes are added to the wells to achieve a final hematocrit of 2% and a parasitemia of 0.5-1%. The plates are then incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, the plates are frozen to lyse the erythrocytes. A lysis buffer containing SYBR Green I dye is then added to each well. SYBR Green I intercalates with the DNA of the parasites.
-
Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader (excitation ~485 nm, emission ~530 nm).
-
IC₅₀ Determination: The fluorescence intensity correlates with the number of viable parasites. The IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.[11]
Conclusion
Both triazolopyrimidine and triazolopyrazine scaffolds are exceptionally versatile frameworks in medicinal chemistry, each with distinct areas of success. Triazolopyrimidines have shown broad applicability, with notable examples in oncology as kinase and tubulin inhibitors, as well as in treating infectious diseases like trypanosomiasis. Triazolopyrazines have carved out a significant niche in the development of antimalarial agents through collaborative open-science efforts and are also showing great promise in oncology and neurology.
The choice between these scaffolds is often dictated by the specific biological target and the desired physicochemical properties. The subtle differences in their electronic nature and hydrogen bonding capabilities can lead to significant variations in binding affinity and selectivity. Future research will undoubtedly continue to uncover novel applications for these privileged scaffolds, leading to the development of new and improved therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, anticancer activity and molecular docking of new triazolo[4,5- d]pyrimidines based thienopyrimidine system and their derived N-glycosides and thioglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of [1,2,4]triazolo[1,5-a]pyrimidines, a class of anticancer agents with a unique mechanism of tubulin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, structure-activity relationship studies and biological characterization of new [1,2,4]triazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, and in vitro and in vivo biological evaluation of triazolopyrimidine hybrids as multitarget directed anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Triazolopyrimidines and Imidazopyridines: Structure–Activity Relationships and in Vivo Efficacy for Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. osti.gov [osti.gov]
- 16. Triazolopyrimidine and triazolopyridine scaffolds as TDP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine: A Guide for Laboratory Professionals
Disclaimer: The following disposal procedures are a general guide based on available safety information and best practices for related chemical compounds. A specific Safety Data Sheet (SDS) for 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine indicates no known hazards; however, it also states that the toxicological properties have not been thoroughly investigated.[1] Therefore, it is imperative to handle this compound with caution and consult with your institution's Environmental Health and Safety (EHS) office for specific disposal requirements in accordance with local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals.
I. Essential Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a designated and properly ventilated area.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or glasses with side shields.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A standard laboratory coat is required.
Engineering Controls:
-
Ventilation: All handling and disposal preparation should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.[2]
II. Step-by-Step Disposal Protocol
The primary objective for the disposal of this compound is to prevent its release into the environment.
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a dedicated, chemically compatible, and sealable waste container.
-
For spills, gently sweep the solid material to avoid creating dust and place it into the designated waste container.[2] Absorb any remaining residue with an inert material like vermiculite or sand and add it to the waste container.[2]
-
-
Waste Container Labeling:
-
Clearly label the waste container with the full chemical name: "Waste this compound" and its CAS number: "1245782-69-7".
-
Include hazard warnings. Although the specific SDS states no known hazards, it is prudent to label it as "Caution: Chemical Waste - Handle with Care."
-
Indicate the date of accumulation.
-
-
Waste Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area, as per your institution's guidelines.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the disposal of the waste through your institution's EHS office. They will coordinate with a licensed chemical waste disposal company.[2]
-
Do not dispose of this chemical down the drain or in regular solid waste.
-
III. Quantitative Data Summary
Due to the limited toxicological data available for this compound, quantitative disposal limits have not been established. The following table provides key identifiers for this compound.
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 1245782-69-7 | [1][3] |
| Molecular Formula | C₁₀H₁₆N₄O₂ | [3] |
| Molecular Weight | 224.26 g/mol | [3] |
IV. Experimental Workflow and Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-Boc-4,6,7-trihydro-1,2,3-triazolo[1,5-A]pyrazine. The following protocols are based on established safety practices for handling heterocyclic compounds and related triazolo derivatives.
Immediate Safety and Handling Precautions
Before working with this compound, it is imperative to consult the specific Safety Data Sheet (SDS) if available. In the absence of a specific SDS, the following precautions, derived from data on analogous compounds, should be strictly followed.[1][2]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against potential exposure.[3][4][5] The minimum required PPE includes:
-
Eye Protection: Chemical splash goggles are required.[1][6] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Hand Protection: Wear two pairs of chemically resistant gloves, with the outer glove meeting the ASTM International standard D6978 for chemotherapy gloves.[5] Nitrile or neoprene gloves are recommended.[5]
-
Body Protection: A flame-resistant lab coat is mandatory.[6] For larger quantities or in case of a significant spill risk, a polyethylene-coated polypropylene gown or a "bunny suit" should be considered for full-body protection.[5][7]
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] If there is a risk of aerosol generation and a fume hood is not available, a NIOSH-approved respirator is required.[7]
Work Environment:
-
An eyewash station and safety shower must be readily accessible and in close proximity to the workstation.[9]
Quantitative Data Summary
| Hazard Classification | Category | GHS Pictogram | Precautionary Statement |
| Acute Toxicity, Oral | Category 4 | GHS07 | H302: Harmful if swallowed |
| Skin Irritation | Category 2 | GHS07 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | GHS07 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | GHS07 | H335: May cause respiratory irritation |
Experimental Protocols: Safe Handling and Disposal
Handling Procedure:
-
Preparation: Before handling, ensure all required PPE is correctly worn. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Transfer: Conduct all weighing and transferring of the solid compound within the fume hood to prevent the generation of dust.
-
In Case of Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][11] Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[9][11] Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Spill Management Protocol:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.[8]
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area.[1][8]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[1]
-
Containment and Cleanup:
-
Collection: Collect all contaminated materials, including the absorbent, into a clearly labeled, sealed container for hazardous waste.[1][8]
-
Decontamination: Thoroughly clean the spill area with soap and water.[1][8] All cleaning materials must also be disposed of as hazardous waste.[1]
Operational and Disposal Plan
A clear plan for the disposal of this compound is crucial for laboratory safety and environmental compliance.[13]
Waste Segregation and Collection:
-
Solid Waste: Collect waste this compound and any contaminated disposables (e.g., gloves, bench paper) in a designated, clearly labeled, and sealed container for hazardous solid waste.[8]
-
Liquid Waste: Collect any solutions containing the compound in a separate, labeled, and sealed container for hazardous liquid waste.[12] Do not mix this waste with other waste streams.[8]
-
Sharps: Any contaminated sharps should be placed in a designated sharps container.[12]
Storage and Disposal:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
The final disposal of this chemical waste must be handled by a licensed hazardous waste disposal company.[8][12] Provide them with all available safety information for the compound.[8]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of the chemical.
References
- 1. benchchem.com [benchchem.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Protective Equipment - American Chemistry Council [americanchemistry.com]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 6. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. 5H,6H,7H,8H-(1,2,4)triazolo(1,5-a)pyrazine | C5H8N4 | CID 18406919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. uwaterloo.ca [uwaterloo.ca]
- 12. benchchem.com [benchchem.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
